4-Nitro-2-(trifluoromethyl)acetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVUHKSMGYLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337240 | |
| Record name | N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395-68-6 | |
| Record name | N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitro-2'-(trifluoromethyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its synthetic utility. The information presented is intended to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.
Core Properties of this compound
This compound is a yellow crystalline powder.[1] Its chemical structure features an acetanilide backbone substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and makes it a valuable precursor in organic synthesis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [3][4] |
| CAS Number | 395-68-6 | [1][2][5][6] |
| Molecular Formula | C9H7F3N2O3 | [1][2][5][6] |
| Molecular Weight | 248.16 g/mol | [2][5][6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 144-150 °C | [1][2][5][6] |
| Boiling Point | 371.8 °C at 760 mmHg | [1][2] |
| Density | 1.478 g/cm³ | [1][2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| pKa (Predicted) | 13.15 ± 0.70 | [6] |
| Flash Point | 178.7 °C | [1][2] |
| Vapor Pressure | 1.01E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.532 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the acetylation of 4-nitro-2-(trifluoromethyl)aniline.
Step 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline
A plausible method for the acetylation of 4-nitro-2-(trifluoromethyl)aniline can be adapted from standard procedures for the acetylation of anilines.
-
Materials:
-
4-nitro-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Distilled water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-nitro-2-(trifluoromethyl)aniline in distilled water.
-
Add a stoichiometric amount of concentrated hydrochloric acid to dissolve the aniline derivative, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate in water. To this, add a slight excess of acetic anhydride.
-
Add the sodium acetate/acetic anhydride mixture to the aniline hydrochloride solution with vigorous stirring.
-
Continue stirring the reaction mixture for 30-60 minutes. The product, this compound, will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
-
Step 2: Alternative Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide
An alternative route involves the nitration of 2-(trifluoromethyl)acetanilide. This method requires careful temperature control to favor the formation of the desired 4-nitro isomer.
-
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
-
Procedure:
-
Dissolve 2-(trifluoromethyl)acetanilide in cold concentrated sulfuric acid in a flask, ensuring the temperature does not rise significantly.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution. Maintain the temperature below 10 °C throughout the addition with constant stirring.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.
-
Pour the reaction mixture onto crushed ice with stirring. The solid this compound will precipitate.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The spectra are expected to show characteristic signals for the aromatic protons, the acetyl group, and the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches for the nitro group.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
-
Melting Point Analysis:
-
The melting point of the purified product should be determined and compared to the literature values to assess its purity.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Role as a key chemical intermediate.
Applications in Drug Development and Chemical Synthesis
This compound is not typically used as an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the nitro and trifluoromethyl groups on the aniline ring provides handles for a variety of chemical transformations.
-
Pharmaceutical Synthesis: This compound serves as a precursor for the development of novel therapeutic agents. The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group can be readily reduced to an amine, which can then be further functionalized.
-
Agrochemical Synthesis: In the agrochemical industry, it is used as an intermediate in the production of herbicides and pesticides. The specific structural features of this molecule can be incorporated into final products to impart desired biological activity against pests and weeds.
-
Dye and Pigment Production: The chromophoric nature of the nitroaniline substructure makes this compound a useful intermediate in the synthesis of certain dyes and pigments.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of a range of products, particularly in the pharmaceutical and agrochemical sectors, is well-established. This guide provides the essential information for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. scispace.com [scispace.com]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Elucidation of the Chemical Structure of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Nitro-2-(trifluoromethyl)acetanilide. This document details the compound's chemical properties, provides experimental protocols for its synthesis and characterization, and presents spectroscopic data analysis for structural confirmation.
Compound Identification and Properties
This compound is an organic compound featuring a substituted benzene ring, making it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical identity and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide | [2] |
| Synonyms | 2-Acetamido-5-nitrobenzotrifluoride, 4'-Nitro-2'-(trifluoromethyl)acetanilide | [1] |
| CAS Number | 395-68-6 | [1] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |
| Molecular Weight | 248.16 g/mol | [1][3] |
| Melting Point | 144-146 °C | [3] |
| Appearance | Solid (form may vary) | |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and dimethyl sulfoxide. |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z (Predicted) | Interpretation |
| [M]⁺ | 248.04 | Molecular Ion |
| [M+H]⁺ | 249.05 | Protonated Molecular Ion |
| [M-COCH₂]⁺ | 206.03 | Loss of ketene |
| [M-NO₂]⁺ | 202.05 | Loss of nitro group |
Predicted fragmentation patterns are based on the structure and common fragmentation pathways for similar compounds.
A mass spectrum for 4'-Nitro-2'-(trifluoromethyl)acetanilide is available and shows a molecular ion peak consistent with its molecular weight.[4]
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3100 | N-H | Stretching |
| 1680-1650 | C=O (Amide I) | Stretching |
| 1560-1500 & 1360-1290 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
| 1350-1150 | C-F (Trifluoromethyl) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)
| Proton | Chemical Shift (δ) | Multiplicity | Integration |
| -NH | ~9.5-10.5 | Singlet | 1H |
| Ar-H (adjacent to NO₂) | ~8.3-8.5 | Doublet | 1H |
| Ar-H (adjacent to NHCOCH₃) | ~8.0-8.2 | Doublet of doublets | 1H |
| Ar-H (adjacent to CF₃) | ~7.8-8.0 | Doublet | 1H |
| -CH₃ | ~2.2-2.3 | Singlet | 3H |
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm)
| Carbon | Chemical Shift (δ) |
| C=O | ~168-170 |
| Ar-C (attached to NO₂) | ~145-148 |
| Ar-C (attached to NHCOCH₃) | ~138-140 |
| Ar-C (attached to CF₃) | ~125-130 (quartet due to C-F coupling) |
| Ar-CH | ~120-135 |
| -CF₃ | ~120-125 (quartet due to C-F coupling) |
| -CH₃ | ~24-26 |
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 2-(trifluoromethyl)aniline: acetylation followed by nitration.
Step 1: Acetylation of 2-(Trifluoromethyl)aniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)acetanilide.
Step 2: Nitration of 2-(Trifluoromethyl)acetanilide
-
In a clean, dry round-bottom flask, dissolve the 2-(trifluoromethyl)acetanilide obtained from the previous step in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature for another 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]
Characterization Methods
Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation of the starting material, intermediate, and final product.
Spectroscopic Analysis: The purified product is subjected to Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy to confirm its structure, as detailed in Section 2.
Visualization of Key Processes
The following diagrams illustrate the logical flow of the structure elucidation process and the experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 395-68-6 | [1] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |
| Molecular Weight | 248.16 g/mol | [2] |
| Melting Point | 146-150 °C | [2] |
| Boiling Point | 371.8 °C at 760 mmHg | |
| Density | 1.478 g/cm³ | |
| Appearance | Likely a solid, given the melting point. | |
| Synonyms | 2-ACETAMIDO-5-NITROBENZOTRIFLUORIDE, N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Crushed Ice
-
Cold Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of glacial acetic acid.
-
Cooling: Cool the resulting solution in an ice-salt bath to a temperature between 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the low temperature and stirring continuously.
-
Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the acetanilide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at room temperature for approximately 30 minutes.
-
Precipitation: Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. A solid precipitate of this compound should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from ethanol to yield the final product.
Safety Precautions: This reaction involves the use of strong acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Spectroscopic Data (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetamido group, and the N-H proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the trifluoromethyl carbon, the carbonyl carbon, the methyl carbon, and the aromatic carbons.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the amide, N-O stretches of the nitro group, and C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (248.16 g/mol ).
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both the nitro and trifluoromethyl groups imparts unique electronic properties that can be exploited in drug design.
The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule. The nitro group, while sometimes associated with toxicity, can also be a key functional group in certain therapeutic agents and can be readily converted to an amino group, providing a handle for further synthetic modifications.
While there is no specific signaling pathway directly attributed to this compound in the available literature, its structural motifs are present in various biologically active compounds. For instance, related nitro- and trifluoromethyl-containing anilides have been investigated for their potential as antimicrobial agents and as inhibitors of various enzymes.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Functional Groups to Application
Caption: Relationship between functional groups and potential applications.
References
An In-depth Technical Guide to N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, identified by its CAS number 395-68-6, is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties and inferred synthetic pathways. Despite a thorough review of publicly available data, detailed information on its specific discovery, historical development, and biological activity remains limited, suggesting it is a compound primarily used in industrial synthesis rather than as a bioactive agent itself.
Introduction
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide belongs to the class of substituted acetanilides. The presence of both a nitro (-NO2) and a trifluoromethyl (-CF3) group on the phenyl ring significantly influences its chemical reactivity and physical properties. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic substitution reactions and modifies the acidity of the amide proton. This compound serves as a valuable building block in organic synthesis, offering a scaffold for the introduction of further functionalities.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and characterization of the compound.
Table 1: Physicochemical Properties of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
| Property | Value | Reference(s) |
| CAS Number | 395-68-6 | [2] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |
| Molecular Weight | 248.16 g/mol | [2] |
| Melting Point | 144-146 °C | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
Synthesis and Manufacturing
While no specific, detailed experimental protocol for the discovery or routine synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide has been found in peer-reviewed scientific literature, its synthesis can be logically inferred from established organic chemistry principles and analogous reactions reported for similar compounds. Two primary synthetic routes are plausible:
-
Acetylation of 4-nitro-2-(trifluoromethyl)aniline.
-
Nitration of N-[2-(trifluoromethyl)phenyl]acetamide.
Proposed Experimental Protocol: Acetylation of 4-nitro-2-(trifluoromethyl)aniline
This is the most probable and direct route for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. The reaction involves the acylation of the amino group of 4-nitro-2-(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.
Reaction:
Detailed Methodology:
-
Dissolution: Dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as glacial acetic acid, dichloromethane, or tetrahydrofuran.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 eq) dropwise at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine should be added to neutralize the HCl byproduct.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.
Proposed Experimental Protocol: Nitration of N-[2-(trifluoromethyl)phenyl]acetamide
This alternative route involves the nitration of N-[2-(trifluoromethyl)phenyl]acetamide. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the acetamido and trifluoromethyl groups at the ortho positions, the nitration is expected to predominantly occur at the para position.
Reaction:
Detailed Methodology:
-
Dissolution: Dissolve N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of the acetamide while maintaining the low temperature and stirring vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization.
History and Discovery
There is a notable absence of publicly available information regarding the specific discovery and historical development of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Chemical supplier databases list it with a CAS number, indicating its formal registration, but do not provide historical context. Its existence is primarily documented through its availability as a commercial chemical intermediate. This suggests that its discovery and initial synthesis were likely carried out within an industrial research and development setting for the purpose of synthesizing other target molecules, and this information was not published in academic journals.
Biological Activity and Signaling Pathways
Currently, there is no information available in the scientific literature or public databases regarding any biological activity of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. Consequently, no signaling pathways associated with this compound have been described. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule.
Logical and Workflow Diagrams
Given the lack of information on biological pathways, the following diagrams illustrate the logical workflows for the proposed syntheses of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.
Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via acetylation.
Caption: Proposed workflow for the synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide via nitration.
Conclusion
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a commercially available chemical intermediate with well-defined physicochemical properties. While detailed information regarding its discovery, historical development, and biological activity is not present in the public domain, its synthesis can be reliably achieved through standard organic chemistry transformations, primarily the acetylation of 4-nitro-2-(trifluoromethyl)aniline. The lack of data on its biological effects suggests its primary utility is as a precursor in the synthesis of more complex molecules for various industrial applications. Further research would be necessary to explore any potential biological activity of this compound.
References
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)acetanilide
This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound, with the CAS number 395-68-6, is a substituted acetanilide derivative. Its chemical structure incorporates a nitro group and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [1] |
| CAS Number | 395-68-6 | [2][3] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [2][3] |
| Molecular Weight | 248.16 g/mol | [2][3] |
| Melting Point | 146-150 °C | [2][4] |
| Boiling Point | 371.8 °C at 760 mmHg | [2] |
| Density | 1.478 g/cm³ | [2] |
| Appearance | Yellow crystalline powder | [3] |
| Solubility | Sparingly soluble in water, soluble in ethanol and acetone | [3] |
Table 2: Spectral Data for this compound (Predicted)
| Spectral Data Type | Predicted Values | Reference(s) |
| Mass Spectrum (m/z) | [M+H]⁺: 249.04816, [M+Na]⁺: 271.03010 | [5] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes, both involving standard organic reactions. The choice of route may depend on the availability of starting materials and desired purity.
Route 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline
This is a direct and common method for the synthesis of acetanilides.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution with continuous stirring. The addition of a catalytic amount of a strong acid like sulfuric acid can be employed to accelerate the reaction when using less reactive solvents.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and acetic anhydride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Route 2: Nitration of N-(2-(trifluoromethyl)phenyl)acetamide
This route involves the nitration of a pre-formed acetanilide.
-
Experimental Protocol:
-
Dissolve N-(2-(trifluoromethyl)phenyl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid in a flask cooled in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10-20°C.
-
After the addition, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and then dry.
-
The crude product will be a mixture of ortho and para isomers. The desired para-isomer, this compound, can be separated and purified by fractional crystallization from ethanol, as the ortho-isomer is generally more soluble.[6]
-
Below is a graphical representation of the more direct synthetic approach (Route 1).
Biological Activity and Applications
While this compound is primarily utilized as an intermediate in the synthesis of more complex molecules, the presence of the nitro and trifluoromethyl functional groups suggests potential for biological activity. These groups are known to be present in various pharmacologically active compounds.
-
Pharmaceutical Research: This compound serves as a building block for the development of new pharmaceutical agents.[2] The trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, which are desirable in drug candidates.
-
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and other agricultural chemicals.[2]
-
Dyes and Pigments: The chromophoric nitro group makes it a useful precursor in the production of various colorants.[2]
Although no specific quantitative biological data for this compound has been identified in the reviewed literature, related compounds containing both nitro and trifluoromethyl moieties have been investigated for various activities, including as inhibitors of alpha-synuclein fibril formation. It is plausible that this compound could be explored for similar or other biological activities.
Safety and Handling
This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Codes: Xi (Irritant)[2]
-
Safety Statements: S37/39 (Wear suitable gloves and eye/face protection)[2]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies. While direct biological activity data for this specific compound is limited in the public domain, its structural features suggest it as a promising scaffold for the development of new pharmaceuticals, agrochemicals, and materials. Further research into its biological effects could unveil novel applications.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. Characterization of the interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione with rat hepatic 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of 4-Nitro-2-(trifluoromethyl)acetanilide. Based on a comprehensive review of structurally similar compounds and the known pharmacological effects of its constituent functional groups—a nitro group, a trifluoromethyl group, and an acetanilide core—this document outlines plausible therapeutic applications, relevant experimental protocols for activity assessment, and potential signaling pathways. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a foundational resource to stimulate and direct future research and drug discovery efforts.
Introduction
This compound is an aromatic organic compound characterized by a central acetanilide structure substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position. The presence of the electron-withdrawing nitro and trifluoromethyl groups is known to significantly influence the electronic properties and reactivity of the benzene ring, which can in turn impart a range of biological activities. Trifluoromethyl groups, in particular, are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Nitroaromatic compounds are known to possess a broad spectrum of bioactivities, including antimicrobial and anti-inflammatory effects. This guide synthesizes information from analogous compounds to postulate the potential biological profile of this compound.
Potential Biological Activities
Based on the biological activities of structurally related molecules, this compound is hypothesized to possess antimicrobial, anti-inflammatory, enzyme inhibitory, and androgen receptor modulatory activities.
Antimicrobial Activity
Nitro-containing compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Furthermore, studies on aniline derivatives containing trifluoromethyl and nitro groups have demonstrated significant antibacterial and antibiofilm properties. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride has shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi.[1][2] Similarly, pyrazole derivatives with fluoro and nitro substitutions on an aniline moiety have exhibited moderate antibacterial activity.[3]
Anti-inflammatory Activity
Nitro compounds have been investigated for their anti-inflammatory properties. Some nitro-substituted benzamides, for example, have been shown to inhibit the production of pro-inflammatory cytokines.[4] The mechanism often involves the modulation of inflammatory signaling pathways. Electrophilic nitro-fatty acids, for instance, are known to exert anti-inflammatory effects through various mechanisms, including the activation of Nrf2 and inhibition of NF-κB signaling.[5]
Enzyme Inhibition
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A compound with a similar 2-nitro-4-(trifluoromethyl)benzoyl moiety has been identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. This suggests a potential application as a herbicide or for the treatment of metabolic disorders.
Protease Inhibition: Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety can form a stable hemiacetal or hemiketal with active site serine or cysteine residues, respectively, leading to potent and often time-dependent inhibition.[6] While this compound is not a ketone, its structural elements suggest that derivatives could be designed as protease inhibitors.
Androgen Receptor (AR) Modulation
The positional isomer, 4'-Nitro-3'-(trifluoromethyl)acetanilide, is a known metabolite of Flutamide, a nonsteroidal antiandrogen. This suggests that this compound might also interact with the androgen receptor. Nonsteroidal compounds containing the trifluoromethylphenyl moiety are known to be potent modulators of the human androgen receptor.[7]
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Metric | Value | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | MIC | 100 µg/mL | [1][2] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1][2] |
| Fluoro and nitro substituted aniline pyrazole derivative | Gram-positive bacteria | MIC | 6.25 µg/mL | [3] |
Table 2: Enzyme Inhibition by Related Compounds
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Trifluoromethyl-containing captopril analog | Angiotensin Converting Enzyme | IC50 | 3 x 10⁻¹⁰ M | [8] |
| Trifluoromethyl ketone inhibitor | SARS-CoV 3CL Protease | Kᵢ | 0.3 µM | [6] |
Table 3: Androgen Receptor Binding of Related Compounds
| Compound | Receptor | Activity Metric | Value | Reference |
| (2R)-3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Androgen Receptor (Human) | Ki | 0.300 nM | [9] |
| 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one derivative | Androgen Receptor (Human) | EC50 | 3 nM | [9] |
Experimental Protocols
This section details methodologies for assessing the potential biological activities of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.
Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to mid-log phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare a series of twofold dilutions in sterile broth medium in a 96-well microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.
HPPD Inhibition Assay
Objective: To determine the inhibitory activity of the compound against 4-hydroxyphenylpyruvate dioxygenase.
Methodology: Spectrophotometric Assay
-
Enzyme and Substrate Preparation: Purify recombinant HPPD enzyme. Prepare a solution of the substrate, 4-hydroxyphenylpyruvate (HPPA).
-
Assay Mixture: In a 96-well plate, prepare an assay mixture containing buffer, ascorbate, and purified HPPD.
-
Inhibition Assay: Add varying concentrations of this compound to the wells and pre-incubate with the enzyme for a defined period.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the HPPA substrate. Monitor the enzymatic reaction by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product, homogentisate, or by a coupled-enzyme assay.[10][11]
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Androgen Receptor Binding Assay
Objective: To assess the binding affinity of the compound to the androgen receptor.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare a cell lysate or cytosol fraction containing the androgen receptor from a suitable source (e.g., LNCaP cells, rat prostate).
-
Binding Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Potential Signaling Pathways
Based on the predicted biological activities, this compound may modulate several key signaling pathways.
Toll-Like Receptor (TLR) Signaling Pathway
Nitroaromatic compounds have the potential to modulate inflammatory responses, which are often mediated by Toll-like receptors (TLRs). TLRs are pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[12][13][14] this compound could potentially inhibit this pathway, leading to an anti-inflammatory effect.
Caption: Hypothetical inhibition of the TLR/NF-κB signaling pathway.
Androgen Receptor Signaling Pathway
As a potential modulator of the androgen receptor, this compound could act as an antagonist, blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This would prevent the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes, a mechanism relevant in the treatment of prostate cancer.
Caption: Proposed antagonistic action on the Androgen Receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.
Caption: A general workflow for the biological evaluation of the target compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists for its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent, as well as a modulator of the androgen receptor. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BindingDB PrimarySearch_ki [bindingdb.org]
- 10. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Reaction Mechanism of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthesis of 4-nitro-2-(trifluoromethyl)acetanilide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The core of this synthesis lies in the electrophilic aromatic substitution, specifically the nitration of 2-(trifluoromethyl)acetanilide. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the final product.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this multi-step process, a nitronium ion (NO₂⁺), the electrophile, attacks the electron-rich benzene ring of 2-(trifluoromethyl)acetanilide. The reaction is regioselective, with the position of the incoming nitro group being directed by the existing substituents on the aromatic ring.
The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance, thereby stabilizing the arenium ion intermediate. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
In the case of 2-(trifluoromethyl)acetanilide, the acetamido group at position 1 directs the incoming electrophile to the ortho (position 6) and para (position 4) positions. The trifluoromethyl group at position 2 directs the incoming electrophile to the meta positions (positions 4 and 6). Since both substituents direct the nitration to the 4- and 6-positions, a mixture of products is possible. However, the directing effect of the acetamido group is generally stronger, and the para position is sterically less hindered than the ortho position adjacent to the bulky trifluoromethyl group. Therefore, the major product of the reaction is this compound.
The overall reaction can be summarized in the following key steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π electrons of the benzene ring of 2-(trifluoromethyl)acetanilide attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for the nitration of substituted acetanilides.
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in a minimal amount of concentrated sulfuric acid. The dissolution should be conducted in an ice bath to control the exothermic nature of the process.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide while maintaining the reaction temperature between 0 and 10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. This will cause the crude this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified crystals in a vacuum oven.
Quantitative Data
The following table summarizes the key physical and quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇F₃N₂O₃ | |
| Molecular Weight | 248.16 g/mol | |
| Melting Point | 144-146 °C | [1][2] |
| Appearance | Pale yellow solid | |
| Yield | 61-83% (based on similar reactions) | [3] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are presented below.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | s | 3H | -COCH₃ |
| ~ 7.8 | d | 1H | Ar-H |
| ~ 8.2 | dd | 1H | Ar-H |
| ~ 8.5 | d | 1H | Ar-H |
| ~ 9.5 | br s | 1H | -NH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~ 25 | -COCH₃ |
| ~ 120 (q) | -CF₃ |
| ~ 122 | Ar-C |
| ~ 125 | Ar-C |
| ~ 128 | Ar-C |
| ~ 135 | Ar-C |
| ~ 140 | Ar-C |
| ~ 145 | Ar-C |
| ~ 169 | -C=O |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 1700 | C=O stretch (amide I) |
| ~ 1560, 1350 | N-O stretch (nitro group) |
| ~ 1300-1100 | C-F stretch |
| ~ 1520 | N-H bend (amide II) |
| ~ 850 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 248 | [M]⁺ |
| 206 | [M - C₂H₂O]⁺ |
| 160 | [M - C₂H₂O - NO₂]⁺ |
Visualizations
The following diagrams illustrate the key aspects of the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism for the nitration of 2-(trifluoromethyl)acetanilide.
References
Spectroscopic and Synthetic Overview of 4-Nitro-2-(trifluoromethyl)acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-2-(trifluoromethyl)acetanilide is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on related structures. Due to the limited availability of experimental data, this guide incorporates predicted spectroscopic information to provide a foundational understanding of the molecule's characteristics.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |
| Molecular Weight | 248.16 g/mol | [1] |
| Melting Point | 146-150 °C | [1] |
| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [1] |
| CAS Number | 395-68-6 | [1] |
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, the following data has been predicted based on established computational models. These predictions serve as a reference for the identification and characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | d | 1H | Ar-H |
| ~ 8.3 | dd | 1H | Ar-H |
| ~ 7.8 | d | 1H | Ar-H |
| ~ 7.5 | br s | 1H | N-H |
| ~ 2.3 | s | 3H | -C(O)CH₃ |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show signals corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 169 | -C=O |
| ~ 147 | Ar-C (C-NO₂) |
| ~ 140 | Ar-C (C-NH) |
| ~ 128 (q) | -CF₃ |
| ~ 127 | Ar-C |
| ~ 125 | Ar-C |
| ~ 122 (q) | Ar-C (C-CF₃) |
| ~ 119 | Ar-C |
| ~ 25 | -CH₃ |
IR Spectroscopy (Predicted)
The predicted infrared spectrum would display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch |
| ~ 1700 | C=O stretch (Amide I) |
| ~ 1580, 1350 | N-O asymmetric and symmetric stretch (NO₂) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 1300-1100 | C-F stretch |
Mass Spectrometry
While experimental GC-MS data is noted to exist, it is not publicly accessible.[2] High-resolution mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 248.0409.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the acetylation of the commercially available precursor, 4-nitro-2-(trifluoromethyl)aniline.
Materials:
-
4-Nitro-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
To this solution, add acetic anhydride (1.1 - 1.5 eq). A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Workflow Diagram:
Potential Biological Significance and Signaling Pathways
While no specific biological signaling pathways have been elucidated for this compound, the presence of the nitro and trifluoromethyl functional groups on an aniline scaffold suggests potential bioactivity. Compounds with similar structural motifs have been investigated for various therapeutic applications.
Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[3] The trifluoromethyl group is a common bioisostere for other functional groups and is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[4]
Derivatives of nitro- and/or trifluoromethyl-phenyl have been explored as inhibitors of alpha-synuclein fibril aggregation, which is implicated in neurodegenerative diseases like Parkinson's disease.[5] Furthermore, related compounds have shown potential as non-steroidal anti-androgens for the treatment of prostate cancer.[6]
Based on the known activities of structurally similar molecules, a hypothetical signaling pathway that could be modulated by this compound in a cancer context might involve the inhibition of key protein kinases or transcription factors that are crucial for cancer cell proliferation and survival.
Hypothetical Signaling Pathway Diagram:
Conclusion
This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While experimental spectroscopic data is currently lacking, the predicted data and a reliable synthetic protocol offer a strong starting point for researchers. The potential for biological activity, inferred from structurally related compounds, highlights the need for further investigation into the medicinal chemistry applications of this molecule. The experimental validation of the predicted spectroscopic data and the exploration of its biological effects are promising avenues for future research.
References
- 1. 4'-Nitro-2'-(trifluoromethyl)acetanilide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Approaches for 2-Acetamido-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the physical and chemical properties of 2-acetamido-5-nitrobenzotrifluoride is limited in publicly available literature. The information presented herein is a technical guide based on established chemical principles and data from closely related structural analogs. All experimental protocols are provided as representative examples and should be adapted and optimized for specific laboratory conditions.
Introduction
2-Acetamido-5-nitrobenzotrifluoride, also known as N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide, is a trifluoromethyl-substituted aromatic compound. The presence of the trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, impacting its reactivity and the acidity of the N-H proton of the acetamido group. The nitro group (-NO2) further deactivates the ring towards electrophilic substitution and provides a potential site for chemical modification through reduction. These structural features make it a compound of interest for medicinal chemistry and materials science, potentially serving as a building block for more complex molecules.
Proposed Synthetic Pathway
A plausible synthetic route to 2-acetamido-5-nitrobenzotrifluoride can be envisioned through a two-step process starting from the commercially available 2-amino-5-nitrobenzotrifluoride. This involves the protection of the amino group via acetylation. An alternative pathway could involve the nitration of N-(2-(trifluoromethyl)phenyl)acetamide, though this may lead to a mixture of isomers.
Caption: Proposed synthesis of 2-acetamido-5-nitrobenzotrifluoride via acetylation.
Physicochemical Properties
| Property | 5-Acetamido-2-nitrobenzotrifluoride[1] | 2-Acetylamino-3-nitro-5-fluorobenzotrifluoride[1] | N-[4-(Trifluoromethyl)phenyl]acetamide[2] |
| CAS Number | 393-12-4 | Not available | 351-36-0 |
| Molecular Formula | C₉H₇F₃N₂O₃ | C₉H₆F₄N₂O₃ | C₉H₈F₃NO |
| Molecular Weight | 248.16 g/mol | 266.15 g/mol | 203.16 g/mol |
| Appearance | Not specified | White needles[1] | Not specified |
| Melting Point | Not available | 179.5-180 °C[1] | Not specified |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not specified | Recrystallized from 50% aqueous ethanol[1] | Not specified |
Experimental Protocols
The following are detailed, generalized methodologies for the key synthetic steps based on established procedures for similar compounds.
Acetylation of 2-Amino-5-nitrobenzotrifluoride
This protocol is adapted from standard procedures for the acetylation of anilines.
Caption: Generalized workflow for the acetylation of an aminobenzotrifluoride derivative.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzotrifluoride in glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add a molar excess of acetic anhydride.
-
Reaction: Heat the reaction mixture to reflux for a period sufficient to ensure complete reaction, typically 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Nitration of N-(2-(Trifluoromethyl)phenyl)acetamide
This protocol describes a general method for the nitration of an acetanilide derivative. Note that this reaction may produce a mixture of isomers, and the desired 5-nitro isomer would need to be separated.
References
An In-depth Technical Guide to the Solubility Profile of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its determination.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, understanding its solubility in various media is essential for its effective use in research and manufacturing.
Qualitative Solubility Profile
General literature indicates that this compound exhibits a solubility profile typical of many aromatic nitro compounds, with low aqueous solubility and higher solubility in organic solvents.[1] This is attributed to the presence of the non-polar trifluoromethyl group and the aromatic ring, which dominate over the polar nitro and amide functionalities in terms of overall molecular polarity.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Conical flask with stopper
-
Analytical balance
-
Volumetric pipette (e.g., 10 mL)
-
Evaporating dish (pre-weighed)
-
Thermostatic water bath or heating mantle
-
Drying oven
-
Filtration apparatus (e.g., filter paper, funnel)
-
Spatula
-
Glass stirring rod
Procedure
-
Preparation of Saturated Solution:
-
Add a measured volume of the chosen solvent to a conical flask.
-
Gradually add an excess amount of this compound to the solvent while continuously stirring. The presence of undissolved solid at the bottom of the flask indicates that a saturated solution has been formed.[2]
-
To ensure equilibrium is reached, the flask should be sealed and agitated in a thermostatic water bath at a constant temperature for a prolonged period (e.g., 24 hours).[5]
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant to remove any suspended particles.
-
Using a volumetric pipette, transfer a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed evaporating dish.[2]
-
-
Solvent Evaporation:
-
Gently heat the evaporating dish to evaporate the solvent. For organic solvents, this should be done in a well-ventilated fume hood.
-
Once the bulk of the solvent has evaporated, place the evaporating dish in a drying oven set to a temperature below the melting point of this compound (Melting Point: 144-146°C) to remove any residual solvent.[6]
-
-
Weighing and Calculation:
-
Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.[2]
-
Repeat the drying and weighing process until a constant weight is achieved.
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dish with solute - Weight of empty dish) / Volume of solution pipetted (mL) * 100
-
Experimental Workflow Diagram
References
Methodological & Application
Synthesis Protocol for 4-Nitro-2-(trifluoromethyl)acetanilide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] The synthesis is a two-step process commencing with the acetylation of 2-(trifluoromethyl)aniline, followed by the nitration of the resulting 2-(trifluoromethyl)acetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives and is intended to provide a comprehensive guide for researchers. While specific yield and complete spectral data for this exact compound are not widely published, this document provides expected physicochemical properties and a generalized procedure.
Introduction
This compound is a substituted aromatic compound containing both a nitro group and a trifluoromethyl group. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the electronic and lipophilic properties of molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitro group is a versatile precursor for the synthesis of anilines and other functional groups. The reliable synthesis of this compound is therefore a critical step for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 395-68-6 | [2][3] |
| Molecular Formula | C9H7F3N2O3 | [2][3] |
| Molecular Weight | 248.16 g/mol | [2][3] |
| Melting Point | 144-150 °C | [2][4][5] |
| Appearance | Expected to be a solid | N/A |
| Purity | 97% (commercially available) | [6] |
Synthesis Pathway
The synthesis of this compound proceeds through a two-step reaction pathway. The first step is the protection of the amino group of 2-(trifluoromethyl)aniline via acetylation to form 2-(trifluoromethyl)acetanilide. The second step is the electrophilic aromatic substitution (nitration) of the activated aromatic ring.
Caption: Overall synthesis pathway for this compound.
Experimental Protocol
This protocol is a generalized procedure adapted from established methods for the nitration of acetanilides. Researchers should exercise caution and perform appropriate risk assessments before conducting any chemical synthesis.
Step 1: Acetylation of 2-(Trifluoromethyl)aniline
-
In a fume hood, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a gentle reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-(trifluoromethyl)acetanilide.
Step 2: Nitration of 2-(Trifluoromethyl)acetanilide
-
In a clean and dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-(trifluoromethyl)acetanilide (1 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude this compound.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Caption: Detailed experimental workflow for the synthesis.
Safety Precautions
-
This synthesis involves the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.
-
Handle concentrated nitric acid and sulfuric acid with extreme care.
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), acetyl methyl group (singlet), and amide proton (broad singlet). |
| ¹³C NMR | Resonances for aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon, and the acetyl methyl carbon. |
| IR (Infrared) | Characteristic peaks for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (248.16 g/mol ). |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the synthesis of this compound. By following the outlined procedures and adhering to strict safety measures, researchers can reliably produce this important chemical intermediate for use in further scientific investigation and drug development endeavors. It is recommended to perform small-scale trial reactions to optimize conditions for yield and purity.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 395-68-6 [amp.chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. 4'-Nitro-2'-(trifluoromethyl)acetanilide , Null , 395-68-6 - CookeChem [cookechem.com]
- 5. 395-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Industrial Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process commencing with the acetylation of 2-(trifluoromethyl)aniline to yield 2-(trifluoromethyl)acetanilide, followed by a regioselective nitration to produce the final product. This guide offers comprehensive methodologies, quantitative data summaries, and process flow diagrams to ensure safe, efficient, and scalable production.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and pesticides. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. The following protocols are based on established chemical principles for acetylation and nitration reactions, adapted for the specific synthesis of this trifluoromethylated compound.
Overall Synthesis Pathway
The industrial synthesis of this compound proceeds through a two-step reaction sequence:
-
Step 1: Acetylation of 2-(Trifluoromethyl)aniline. 2-(Trifluoromethyl)aniline is reacted with an acetylating agent, typically acetic anhydride, to protect the amine functionality and form 2-(trifluoromethyl)acetanilide.
-
Step 2: Nitration of 2-(Trifluoromethyl)acetanilide. The intermediate, 2-(trifluoromethyl)acetanilide, undergoes electrophilic aromatic substitution with a nitrating mixture to introduce a nitro group at the para position of the aromatic ring.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)acetanilide
Principle: This reaction involves the nucleophilic acyl substitution of acetic anhydride with 2-(trifluoromethyl)aniline. The amine group of the aniline attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of an acetamide and acetic acid as a byproduct.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) |
| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 1.282 |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.082 |
| Toluene | 108-88-3 | 92.14 | 0.867 |
| Sodium Bicarbonate | 144-55-6 | 84.01 | - |
Procedure:
-
To a 1000 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(trifluoromethyl)aniline (100 kg, 620.5 mol) and toluene (300 L).
-
Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.
-
Slowly add acetic anhydride (66.5 kg, 651.5 mol, 1.05 eq.) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed during the reaction until the pH of the aqueous layer is between 7 and 8.
-
Separate the organic layer and wash it with water (2 x 100 L).
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The resulting crude 2-(trifluoromethyl)acetanilide can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 90-95% Purity (by HPLC): >98%
Step 2: Synthesis of this compound
Principle: This step involves the electrophilic aromatic substitution of 2-(trifluoromethyl)acetanilide. A nitrating mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The acetamido group is an ortho, para-director, and due to steric hindrance from the trifluoromethyl group at the ortho position, the nitration occurs predominantly at the para position.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Concentration |
| 2-(Trifluoromethyl)acetanilide | 344-62-7 | 203.16 | - |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 98% |
| Concentrated Nitric Acid | 7697-37-2 | 63.01 | 68-70% |
Procedure:
-
To a 2000 L glass-lined reactor, charge concentrated sulfuric acid (500 L). Cool the acid to 0-5 °C using a cooling jacket.
-
Slowly add 2-(trifluoromethyl)acetanilide (100 kg, 492.2 mol), in portions, to the cooled sulfuric acid while maintaining the internal temperature between 0-10 °C. Stir until all the solid has dissolved.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (34.5 kg, 547.3 mol, 1.1 eq.) to concentrated sulfuric acid (100 L) while cooling to maintain a temperature of 0-10 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of 2-(trifluoromethyl)acetanilide in sulfuric acid over a period of 2-3 hours. The temperature of the reaction mixture must be strictly maintained between 0-10 °C.[1][2]
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (2000 kg) with vigorous stirring. A yellow solid will precipitate.
-
Filter the precipitated solid using a centrifuge or filter press.
-
Wash the solid cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 85-90% Purity (by HPLC): >99% Melting Point: 144-146 °C[2][3]
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2-(Trifluoromethyl)aniline | Acetic Anhydride, Toluene, NaHCO₃ | 2-(Trifluoromethyl)acetanilide | 1 : 1.05 | 80-85 | 2-3 | 90-95 |
| 2 | 2-(Trifluoromethyl)acetanilide | Conc. H₂SO₄, Conc. HNO₃ | This compound | 1 : 1.1 (HNO₃) | 0-10 | 1-2 | 85-90 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the industrial synthesis of this compound.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
2-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around when diluting. The nitrating mixture is highly reactive and should be prepared and used with strict temperature control.
-
Exothermic Reactions: Both the acetylation and nitration steps are exothermic. Proper cooling and slow addition of reagents are crucial to prevent thermal runaway.
Quality Control
-
In-process Controls: Monitor reaction progress at each stage using TLC or HPLC to ensure complete conversion and minimize side-product formation.
-
Final Product Analysis: The final product should be analyzed for purity (HPLC), identity (NMR, IR, Mass Spectrometry), and melting point.
Waste Management
-
Aqueous waste containing acids should be neutralized before disposal.
-
Organic solvent waste should be collected and disposed of according to local environmental regulations.
This document is intended as a guide and should be adapted by experienced chemists to specific laboratory and plant conditions. All procedures should be thoroughly risk-assessed before implementation.
References
Application Notes: 4-Nitro-2-(trifluoromethyl)acetanilide in Pharmaceutical Synthesis
Introduction
4-Nitro-2-(trifluoromethyl)acetanilide is a specialized organic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a nitro group, an acetamide group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of the final drug molecule. This document provides detailed protocols and data related to the synthesis and application of this intermediate, primarily focusing on its role in the development of anti-cancer therapeutics.
Key Applications
The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of non-steroidal antiandrogen drugs, which are pivotal in the treatment of prostate cancer.[3] It is a key starting material for the synthesis of molecules that can be further elaborated into drugs like Bicalutamide and intermediates for Enzalutamide.[3][4] The synthesis pathway typically involves the chemical modification of its functional groups—specifically, the reduction of the nitro group to an amine and/or the hydrolysis of the acetamide group.
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 395-68-6 | [5][6][7][8] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [5][6][9] |
| Molecular Weight | 248.16 g/mol | [6][7][8][9] |
| Appearance | White to yellow powder/crystal | [1] |
| Melting Point | 144-150 °C | [5][7][10] |
| Purity | ≥97% | [7][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a two-step process starting from 2-(trifluoromethyl)aniline: (A) Acylation to form 2'-(trifluoromethyl)acetanilide, followed by (B) Nitration.
Step A: Synthesis of 2'-(Trifluoromethyl)acetanilide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline (10.0 g, 0.062 mol).
-
Solvent Addition: Add 100 mL of a suitable aprotic solvent such as toluene or cyclohexane.[12]
-
Reagent Addition: While stirring, slowly add acetyl chloride (5.3 mL, 0.074 mol) dropwise to the mixture.[12] An alternative, less corrosive acetylating agent is acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to 50-55 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2'-(trifluoromethyl)acetanilide. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Step B: Nitration of 2'-(Trifluoromethyl)acetanilide
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the 2'-(trifluoromethyl)acetanilide (10.0 g, 0.049 mol) from Step A in 20 mL of glacial acetic acid.[13] Add 20 mL of concentrated sulfuric acid slowly while stirring.
-
Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0-5 °C.[13][14]
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution over 30-40 minutes.[15] It is critical to maintain the reaction temperature below 10 °C to prevent dinitration and side reactions.[13][16]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[13]
-
Precipitation: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. A solid precipitate of this compound will form.[13][14]
-
Isolation and Purification: Allow the mixture to stand for 20 minutes to ensure complete precipitation.[13] Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Quantitative Data for Synthesis
| Step | Reactants | Product | Typical Yield |
| Acylation | 2-(Trifluoromethyl)aniline, Acetyl Chloride | 2'-(Trifluoromethyl)acetanilide | >90% |
| Nitration | 2'-(Trifluoromethyl)acetanilide, HNO₃/H₂SO₄ | This compound | ~70-85% (based on analogous reactions)[17] |
Protocol 2: Application in API Synthesis - Preparation of 4-Amino-2-(trifluoromethyl)aniline
This protocol details the conversion of this compound into 4-Amino-2-(trifluoromethyl)aniline, a key intermediate for various APIs, through a two-step reduction and deacetylation process.
-
Reaction Setup (Reduction): In a 500 mL round-bottom flask, suspend this compound (10.0 g, 0.040 mol) in 150 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~0.5 g).
-
Hydrogenation: Equip the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Intermediate Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-Amino-2-(trifluoromethyl)acetanilide.
-
Reaction Setup (Deacetylation/Hydrolysis): To the flask containing the crude amino-intermediate, add 100 mL of 6M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the intermediate is fully consumed.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~pH 9-10). This will precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic pathway from starting material to a key API precursor.
Caption: Experimental workflow for producing a key aniline intermediate.
Caption: Simplified androgen receptor signaling pathway and drug action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 5. This compound CAS#: 395-68-6 [amp.chemicalbook.com]
- 6. This compound | CAS: 395-68-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 4'-Nitro-2'-(trifluoromethyl)acetanilide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. This compound [oakwoodchemical.com]
- 9. PubChemLite - 4'-nitro-2'-(trifluoromethyl)acetanilide (C9H7F3N2O3) [pubchemlite.lcsb.uni.lu]
- 10. 395-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. calpaclab.com [calpaclab.com]
- 12. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 13. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Nitro-2-(trifluoromethyl)acetanilide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 4-Nitro-2-(trifluoromethyl)acetanilide in the synthesis of agrochemical intermediates. While not typically a direct precursor to commercial agrochemicals, this compound serves as an excellent starting material for the synthesis of the highly versatile intermediate, 4-nitro-2-(trifluoromethyl)aniline. The strategic placement of the nitro and trifluoromethyl groups on the aniline scaffold makes this intermediate a valuable building block for the development of novel herbicides, fungicides, and insecticides. This note details the efficient conversion of the acetanilide to the corresponding aniline and discusses the potential synthetic pathways for its subsequent use in creating diverse molecular structures for agrochemical discovery.
Introduction
The trifluoromethyl group is a critical pharmacophore in modern agrochemicals, often enhancing metabolic stability, binding affinity, and cellular permeability of the active ingredient. This compound is a readily accessible aromatic compound that provides a safe and stable platform for introducing this key functional group. Its primary application in the field of agrochemical synthesis is as a protected aniline, which can be deprotected under controlled conditions to reveal the highly reactive 4-nitro-2-(trifluoromethyl)aniline. This key intermediate can then be further functionalized to generate a library of potential agrochemical candidates.
Core Application: Synthesis of 4-nitro-2-(trifluoromethyl)aniline
The most immediate and valuable application of this compound is its conversion to 4-nitro-2-(trifluoromethyl)aniline via acid-catalyzed hydrolysis. This process effectively removes the acetyl protecting group from the amine, making it available for a wide array of subsequent chemical transformations.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the laboratory-scale procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
10% (w/v) Sodium Hydroxide Solution
-
Crushed Ice
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Heating mantle with stirring capabilities
-
Filtration apparatus (Büchner funnel, filter flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 24.8 g (0.1 mol) of this compound.
-
Acid Addition: Carefully and slowly add 200 mL of 70% (v/v) sulfuric acid to the flask while stirring. The mixture will generate heat.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 120-130°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (2 L), place 800 g of crushed ice.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into the beaker of ice with vigorous stirring. A precipitate of 4-nitro-2-(trifluoromethyl)aniline sulfate will form.
-
Neutralization: While continuing to stir the ice-cold suspension, slowly add 10% sodium hydroxide solution until the pH of the mixture is neutral (pH ~7). This will convert the aniline salt to the free aniline, which will precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 100 mL portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data
The following table summarizes the key quantitative parameters for the hydrolysis protocol.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-nitro-2-(trifluoromethyl)aniline |
| Reaction Type | Acid-Catalyzed Hydrolysis |
| Reagents | 70% H₂SO₄, 10% NaOH |
| Reaction Time | 3-5 hours |
| Reaction Temperature | ~120-130 °C (Reflux) |
| Theoretical Yield | 20.6 g (from 24.8 g starting material) |
| Expected Yield | 85-95% |
| Purity | >98% |
Visualizations
Synthetic Pathway
Caption: Hydrolysis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for hydrolysis.
Potential Applications in Agrochemical Synthesis
The synthesized 4-nitro-2-(trifluoromethyl)aniline is a versatile intermediate for creating a diverse range of potential agrochemical candidates. The presence of the nitro and amino groups allows for selective and sequential functionalization.
Logical Relationships in Further Synthesis
Caption: Potential synthetic routes from the key intermediate.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 2-(trifluoromethyl)benzene-1,4-diamine. This diamine is a known building block for benzimidazole fungicides and can also be used in the synthesis of certain classes of herbicides.
-
Diazotization and Subsequent Reactions: The primary amino group of 4-nitro-2-(trifluoromethyl)aniline can be converted into a diazonium salt. This highly reactive intermediate can then undergo a variety of Sandmeyer or related reactions to introduce halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring, thereby generating a wide range of substituted benzotrifluoride derivatives for further elaboration.
-
N-Functionalization: The amino group can be acylated, alkylated, or sulfonated to introduce diverse side chains, a common strategy in the development of many classes of pesticides.
Conclusion
This compound is a valuable and stable precursor for the synthesis of 4-nitro-2-(trifluoromethyl)aniline, a key intermediate in the discovery and development of new agrochemicals. The protocol provided herein offers a robust and high-yielding method for this transformation. The resulting product provides multiple avenues for further synthetic modification, making it an important tool for researchers and scientists in the agrochemical industry.
Application Notes and Protocols for the Purification of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure high purity and yield, critical for downstream applications in drug development and manufacturing.
Introduction
This compound is a yellow crystalline powder with a molecular weight of 248.16 g/mol .[1][2][3] Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs). Common impurities may include starting materials, by-products from the nitration reaction (such as other isomers), and residual solvents. The purification techniques outlined below—recrystallization and column chromatography—are effective methods for removing these impurities. The choice of method will depend on the impurity profile and the required final purity.
Physical Properties:
-
Appearance: Yellow crystalline powder[1]
-
Solubility: Sparingly soluble in water, soluble in organic solvents such as ethanol and acetone.[1]
Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: A versatile method for separating a mixture of compounds based on their differential adsorption to a stationary phase. This is particularly useful for separating isomers or when recrystallization does not provide the desired purity.
Recrystallization
Recrystallization is often the first choice for purifying crystalline organic compounds. The selection of an appropriate solvent is critical for the success of this technique. Based on solubility data for similar acetanilides, ethanol is a suitable solvent for this compound.[1][6]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. The this compound will crystallize as its solubility decreases. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Caption: Workflow of the recrystallization process.
Column Chromatography
Column chromatography is a powerful purification technique for separating components of a mixture. For this compound, a silica gel stationary phase with a mobile phase of increasing polarity is recommended.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow of the column chromatography process.
Data Presentation
The following tables summarize the expected quantitative data from the purification of 10g of crude this compound.
Table 1: Recrystallization Data
| Parameter | Before Purification | After Purification |
| Mass (g) | 10.0 | 8.5 |
| Purity (%) | 90 | >99 |
| Yield (%) | - | 85 |
| Melting Point (°C) | 130-140 | 144-146 |
Table 2: Column Chromatography Data
| Parameter | Before Purification | After Purification |
| Mass (g) | 10.0 | 7.8 |
| Purity (%) | 90 | >99.5 |
| Yield (%) | - | 78 |
| Melting Point (°C) | 130-140 | 145-147 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is an irritant; avoid contact with skin and eyes.[3][5]
-
Handle organic solvents with care as they are flammable.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
This document provides a comprehensive guide for the purification of this compound. Adherence to these protocols will help ensure the high purity and yield required for research and development in the pharmaceutical industry.
References
Application Notes and Protocols for the Recrystallization of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2-(trifluoromethyl)acetanilide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of this and other crystalline organic solids. This document provides detailed protocols and application notes for the recrystallization of this compound, enabling researchers to obtain high-purity material suitable for further applications.
The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for developing an effective recrystallization protocol.
| Property | Value |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 144-150 °C |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone |
Experimental Protocols
The following protocols outline methods for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials to achieve the best balance of yield and purity.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is suitable when a single solvent provides a significant difference in solubility at high and low temperatures. Ethanol is a common choice for compounds of this nature.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is useful when no single solvent has the ideal solubility characteristics. In this system, the compound is soluble in the first solvent (ethanol) and insoluble in the second (water).
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes expected outcomes and parameters for the recrystallization of this compound. Note that actual yields and purity will depend on the initial purity of the crude material and the precise execution of the protocol.
| Parameter | Ethanol | Ethanol/Water |
| Solvent Ratio (approx.) | N/A | Dependent on achieving the cloud point |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | ~78 °C |
| Crystallization Temperature | 0-4 °C (Ice bath) | 0-4 °C (Ice bath) |
| Expected Yield | 70-90% | 75-95% |
| Expected Purity (by HPLC) | >99% | >99% |
| Expected Melting Point | 144-150 °C | 144-150 °C |
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Factors Influencing Recrystallization Success
This diagram outlines the key relationships between factors that determine the success of a recrystallization experiment.
Caption: Key factors influencing the yield and purity in a recrystallization process.
Application Notes and Protocols for the Analytical Method Development of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of analytical methods for the quantification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical synthesis. The methods detailed below are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These protocols are designed to be robust, accurate, and precise, meeting the standards required for pharmaceutical development and quality control.
Introduction
This compound is an organic compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol .[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on an acetanilide backbone, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of this intermediate. This document outlines validated HPLC and GC methods for the quantitative analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |
| Molecular Weight | 248.16 g/mol | [1] |
| Melting Point | 146-150 °C | [1][2] |
| Boiling Point | 371.8 °C at 760 mmHg | [1] |
| Appearance | Solid (form not specified) | |
| CAS Number | 395-68-6 | [1] |
Analytical Method Development
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. This method is suitable for determining the purity of the compound and for quantifying it in reaction mixtures and as a raw material.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data station for instrument control and data processing.
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
HPLC grade acetonitrile and methanol.
-
Deionized or Milli-Q water.
-
Formic acid (optional, for mobile phase modification).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis Phenyl, 4.6 x 150 mm, 4 µm or equivalent |
| Mobile Phase A | Deionized water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.
-
For calibration standards, perform serial dilutions of the stock solution with acetonitrile to achieve concentrations in the range of 1-50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
The proposed HPLC method should be validated according to ICH guidelines (Q2(R1)).[3][4][5] A summary of the expected performance characteristics is provided in Table 2.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Specificity | No interference from blank/placebo | No interference observed |
Gas Chromatography (GC) Method
A GC method with Flame Ionization Detection (FID) is proposed as an alternative analytical technique, particularly useful for assessing volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition system.
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
GC grade acetone or ethyl acetate.
-
Helium (carrier gas), Hydrogen (FID), and Air (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 3.0 psi |
| Injector Temperature | 250 °C |
| Injection Mode | Split (1:20) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Flow (Helium) | 30 mL/min |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard or sample.
-
Dissolve in a 50 mL volumetric flask with acetone to obtain a stock solution of 500 µg/mL.
-
For calibration standards, perform serial dilutions of the stock solution with acetone to achieve concentrations in the range of 10-250 µg/mL.
The proposed GC method should be validated according to ICH guidelines. A summary of the expected performance characteristics is provided in Table 3.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 10 - 250 µg/mL | 10 - 250 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 101.8% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 10 µg/mL |
| Specificity | No interference from blank | No interference observed |
Spectroscopic Analysis
UV-Vis Spectroscopy
UV-Vis spectroscopy can be utilized for a quick estimation of the concentration of this compound.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Measure the absorbance of the standards at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
Based on structurally similar compounds like p-nitroacetanilide, the λmax is expected to be in the range of 250-350 nm.[6]
Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
Conclusion
The analytical methods presented provide a comprehensive framework for the quantitative analysis of this compound. The HPLC method is recommended for routine quality control due to its high sensitivity and specificity. The GC method serves as a valuable alternative, particularly for the analysis of volatile impurities. Both methods, when properly validated, will ensure the reliable assessment of the quality and purity of this important pharmaceutical intermediate.
References
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Nitro-2-(trifluoromethyl)acetanilide. This compound is a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] The developed isocratic reverse-phase HPLC method provides a straightforward and efficient means for purity assessment and quantification of this compound in research and quality control settings.
Introduction
This compound (CAS No. 395-68-6) is a substituted acetanilide derivative with a molecular formula of C9H7F3N2O3 and a molecular weight of 248.16 g/mol .[2][3][4][5][6] Its chemical structure, featuring a nitro group and a trifluoromethyl group, makes it a valuable building block in organic synthesis.[1] Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials. This document provides a detailed protocol for the analysis of this compound using HPLC with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid (or formic acid for MS-compatible methods).[7]
-
Analyte: this compound standard of known purity (≥97%).[2]
Chromatographic Conditions
Based on methods for structurally similar nitro and trifluoromethyl-containing compounds, the following starting conditions are proposed.[7][8][9] Method optimization may be required for specific applications.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison. The following table is a representative example of how to present the results for system suitability and linearity.
| Parameter | Acceptance Criteria | Observed Value |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward to implement in a standard analytical laboratory and can be adapted for various applications, including in-process control and final product quality assessment. Adherence to good laboratory practices and proper system suitability checks will ensure the generation of accurate and reproducible results.
References
- 1. Cas 395-68-6,this compound | lookchem [lookchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 395-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound CAS#: 395-68-6 [amp.chemicalbook.com]
- 5. This compound | CAS: 395-68-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 4'-Nitro-2'-(trifluoromethyl)acetanilide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: GC-MS Protocol for the Analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which include a nitrophenyl group and a trifluoromethyl group. The methodology presented here is compiled from established analytical procedures for structurally related compounds, including nitrophenols, trifluoromethylphenols, and acetamides, providing a robust starting point for method development and validation. The protocol covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis considerations.
Introduction
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule incorporating functional groups that are prevalent in many active pharmaceutical ingredients and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the nitro-aromatic structure is a common feature in various bioactive compounds. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and quality control of this and related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds containing nitro and amide functionalities can be challenging due to potential issues with thermal stability and peak shape.[2] To address these challenges, a derivatization step is often employed to increase the volatility and improve the chromatographic behavior of the analyte.[3] This protocol provides a detailed methodology for the GC-MS analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide, including an optional derivatization step.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible GC-MS results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide standard
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate, hexane)[4]
-
Anhydrous sodium sulfate
-
1.5 mL glass GC autosampler vials[4]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide in a suitable volatile organic solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).[4]
-
Sample Extraction (from a solid or liquid matrix):
-
For solid samples, an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent should be employed.
-
For liquid samples, a liquid-liquid extraction may be necessary to transfer the analyte into a water-immiscible organic solvent.
-
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.[1]
-
Concentration and Reconstitution: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the analysis solvent.
-
Filtration/Centrifugation: Ensure the final sample solution is free of particulate matter by centrifugation or filtration through a 0.2 µm syringe filter before transferring to a GC vial.[4]
Derivatization (Optional, for improved volatility and peak shape)
Derivatization can significantly improve the chromatographic properties of polar analytes.[5] Silylation is a common derivatization technique for compounds with active hydrogens.
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
Transfer an aliquot of the dried sample extract or standard solution to a clean, dry GC vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of anhydrous pyridine to the dried residue.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are a recommended starting point and should be optimized for the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | [4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | |
| Inlet Temperature | 250 °C | [4] |
| Injection Mode | Splitless | [1] |
| Injection Volume | 1 µL | [4] |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | [1] |
| Ion Source Temperature | 230 °C | [1] |
| Quadrupole Temperature | 150 °C | [1] |
| Transfer Line Temperature | 280 °C | |
| Mass Scan Range | 50-500 amu (Full Scan) | |
| Solvent Delay | 4 min |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting key analytical parameters.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Derivatized Analyte (if applicable) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The specific ions for quantification and qualification will need to be determined by analyzing a standard of the compound and examining its mass spectrum. The molecular ion and characteristic fragment ions should be selected. For N-[4-(trifluoromethyl)phenyl]acetamide (a related compound), the molecular weight is 203.16 g/mol , with major mass spectrum peaks at m/z 161 and 203.[6] For N-(4-nitrophenyl) acetamide (another related compound), the molecular weight is 180.16 g/mol , with a molecular ion peak at m/z 181.1 and characteristic fragments at m/z 43, 77.1, 107.1, and 123.1.[7][8] The mass spectrum of the target analyte should be carefully examined to identify the most abundant and specific ions.
Workflow Diagram
Caption: GC-MS analysis workflow for N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide. The methodology, based on established practices for similar chemical structures, offers a solid foundation for researchers in drug development and related fields. Method optimization and validation are recommended to ensure performance for specific applications and sample matrices. The inclusion of an optional derivatization step provides flexibility to address potential challenges with the analysis of this polar and complex molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Handling and storage procedures for 4-Nitro-2-(trifluoromethyl)acetanilide
Application Notes for 4-Nitro-2-(trifluoromethyl)acetanilide
Chemical Identifier: this compound CAS Number: 395-68-6[1][2] Molecular Formula: C₉H₇F₃N₂O₃[1][2][3] Molecular Weight: 248.16 g/mol [3][4][5]
Description: this compound is a derivative of acetanilide that appears as a yellow crystalline powder.[5] It is characterized by the presence of a nitro group (NO₂) and a trifluoromethyl group (CF₃) on the acetanilide backbone.[5] This compound is sparingly soluble in water but shows solubility in organic solvents like ethanol and acetone.[5] It serves as a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its chemical structure influences the reactivity and properties of various compounds, making it a key component in the development of new drug candidates, pesticides, and colorants for dyes and pigments.[3]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 146-150 °C | [3][4] |
| Boiling Point | 371.8 °C at 760 mmHg | [3] |
| Density | 1.478 g/cm³ | [3] |
| Flash Point | 178.7 °C | [3] |
| Vapor Pressure | 1.01E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.532 | [3] |
GHS Hazard and Safety Information
This compound is classified as an irritant.[3][4][6] Appropriate safety precautions must be observed during handling.
| Category | Information | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Codes | Xi (Irritant) | [3][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H317: May cause an allergic skin reaction. | [4][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [4][7] |
Experimental Protocols
General Laboratory Protocol for Handling
This protocol outlines the essential steps for safely handling this compound in a research environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9]
-
Ensure safety shower and eyewash stations are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[8] Inspect gloves prior to use.[10]
-
Respiratory Protection: For operations that may generate significant dust, use a dust mask (e.g., type N95) or an air-purifying respirator approved under government standards like NIOSH (US) or CEN (EU).[8]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8][10]
3. Handling Procedure:
-
Weigh the compound in a ventilated enclosure or use techniques to minimize dust generation.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][8]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[8][9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[7][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7][8]
Storage and Disposal Procedures
1. Storage:
-
Keep the container tightly closed to prevent moisture contamination.[8][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Store locked up.[7]
2. Disposal:
-
Dispose of the material through a licensed professional waste disposal service.[8]
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Dispose of contaminated packaging as unused product.[8]
Visualizations
Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the proper handling and storage of this compound.
Caption: Safe handling and storage workflow for chemical intermediates.
References
- 1. pschemicals.com [pschemicals.com]
- 2. appchemical.com [appchemical.com]
- 3. Cas 395-68-6,this compound | lookchem [lookchem.com]
- 4. 4'-Nitro-2'-(trifluoromethyl)acetanilide , Null , 395-68-6 - CookeChem [cookechem.com]
- 5. Page loading... [guidechem.com]
- 6. 395-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The synthesis is typically a two-step process. First, 2-(trifluoromethyl)aniline undergoes acetylation to protect the amino group and form 2-(trifluoromethyl)acetanilide. Second, this intermediate is nitrated using a nitrating mixture (commonly nitric acid and sulfuric acid) to yield the final product, this compound.
Q2: Why is the initial acetylation of 2-(trifluoromethyl)aniline necessary?
The acetylation step is crucial for two main reasons:
-
Protection of the Amino Group: Direct nitration of anilines is often unsuccessful because the highly oxidative nitrating mixture can destroy the amino group.[1] The acetyl group protects the amine from oxidation.
-
Directing Group: The resulting acetamido group (–NHCOCH₃) is a powerful ortho-, para- directing group in electrophilic aromatic substitution.[1] This ensures the nitro group is added to the desired position on the aromatic ring.
Q3: What are the most common impurities or side products?
The primary side product is the isomeric o-nitroacetanilide. The acetamido group directs the incoming nitro group to both the para and ortho positions.[1][2] While the para product is typically major, formation of the ortho isomer is a common source of impurity. Unreacted starting material, 2-(trifluoromethyl)acetanilide, can also be present if the nitration reaction does not go to completion.
Q4: How can the final product be effectively purified?
The most common method for purification is recrystallization.[3][4] There is often a significant difference in solubility between the para (desired product) and ortho isomers in solvents like ethanol. The o-nitroacetanilide is typically more soluble, allowing the less soluble p-nitroacetanilide to crystallize out upon cooling, thus separating the two.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Overall Yield
-
Possible Cause: Incomplete acetylation reaction.
-
Suggested Solution: Ensure the acetylating agent (e.g., acetyl chloride or acetic anhydride) is fresh and used in the correct stoichiometric ratio. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting aniline.
-
-
Possible Cause: Suboptimal nitration conditions.
-
Suggested Solution: Temperature control is critical during nitration. The reaction is highly exothermic. The nitrating agent should be added slowly and dropwise while maintaining a low temperature (typically below 20°C) with an ice bath to prevent over-nitration and side reactions.[1] A reaction temperature range of 35-80°C has been reported, with an optimal range of 60-65°C in some cases.[5]
-
-
Possible Cause: Product loss during workup and purification.
-
Suggested Solution: During recrystallization, using the minimum amount of hot solvent is key to prevent the product from remaining in the solution upon cooling.[6][7] Ensure the mixture is cooled sufficiently to maximize crystal formation before filtration. Washing the collected crystals with ice-cold solvent will minimize product loss.
-
Problem 2: Final Product is Impure (e.g., multiple spots on TLC, broad melting point range)
-
Possible Cause: Significant formation of the ortho-nitro isomer.
-
Suggested Solution: Perform a careful fractional recrystallization. Since the ortho isomer is generally more soluble, it will tend to stay in the mother liquor.[1] Multiple recrystallizations may be necessary to achieve high purity.
-
-
Possible Cause: Presence of unreacted 2-(trifluoromethyl)acetanilide.
-
Suggested Solution: Increase the reaction time for the nitration step or slightly increase the amount of nitrating agent. Monitor the reaction progress via TLC to ensure the starting material is fully consumed before quenching the reaction.
-
Problem 3: The Nitration Reaction Mixture Turns Very Dark or Shows a Runaway Reaction
-
Possible Cause: The reaction temperature is too high.
-
Suggested Solution: This indicates potential decomposition or uncontrolled side reactions. Ensure the reaction flask is securely placed in an ice bath with efficient stirring. The addition of the nitrating agent must be extremely slow, allowing the cooling system to dissipate the heat generated. If the temperature begins to rise uncontrollably, the addition should be stopped immediately until the temperature is stabilized.
-
Data Presentation: Reaction Parameters
The following table summarizes reaction conditions reported in a representative synthesis of a similar compound, highlighting key parameters that influence yield.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Acetylation | m-trifluoromethyl aniline, Acetyl chloride | Chlorobenzene | 55 | 5 | 69% | [5] |
| Nitration | m-trifluoromethyl Acetanilide | Concentrated Nitric Acid | 60 | - | Not specified | [5] |
| Nitration (Example A) | m-trifluoromethyl Acetanilide | Concentrated Nitric Acid | 45 | - | 61% | [5] |
| Nitration (Example B) | m-trifluoromethyl Acetanilide | Concentrated Nitric Acid | Not specified | - | 83% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)acetanilide (Acetylation)
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reactants: Dissolve 2-(trifluoromethyl)aniline in a suitable aprotic solvent, such as chlorobenzene or toluene.[5]
-
Reaction: Begin stirring and add acetyl chloride dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature within a specified range (e.g., 35-60°C).[5]
-
Completion: After the addition is complete, continue stirring for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[5]
-
Isolation: Cool the reaction mixture. The product may precipitate as a solid. Collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Drying: Dry the collected solid to obtain crude 2-(trifluoromethyl)acetanilide.
Protocol 2: Synthesis of this compound (Nitration)
-
Setup: In a fume hood, place the flask containing the 2-(trifluoromethyl)acetanilide in a larger beaker to create an ice-water bath for cooling.
-
Dissolution: Dissolve the 2-(trifluoromethyl)acetanilide from the previous step in a minimal amount of concentrated sulfuric acid or glacial acetic acid with stirring.[1] Cool this mixture in the ice bath.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, if required.
-
Reaction: While vigorously stirring and maintaining the temperature below 20°C, add the nitrating agent dropwise to the acetanilide solution.[1] The rate of addition should be slow enough to prevent the temperature from rising.
-
Completion: After the addition is complete, allow the mixture to stir for a period while monitoring the temperature.
-
Quenching & Isolation: Carefully pour the reaction mixture over a large volume of crushed ice and water. The crude product should precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues during synthesis.
References
- 1. byjus.com [byjus.com]
- 2. magritek.com [magritek.com]
- 3. scribd.com [scribd.com]
- 4. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Nitration of 4-Nitro-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-Nitro-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of this compound?
The expected major product is 2,4-Dinitro-6-(trifluoromethyl)acetanilide. The acetamido group (-NHCOCH₃) is an ortho-, para-director. Given that the para position is already occupied by a nitro group, the incoming nitro group is directed to the ortho position relative to the acetamido group.
Q2: What are the potential side products in this reaction?
Potential side products can arise from several pathways:
-
Isomeric Dinitration: While the primary product is 2,4-Dinitro-6-(trifluoromethyl)acetanilide, the formation of other dinitro isomers is possible, although likely in minor quantities due to steric hindrance and the directing effects of the existing substituents.
-
Hydrolysis: The acetamido group can undergo hydrolysis under the strong acidic conditions of the nitration reaction, leading to the formation of the corresponding aniline derivative, 4-Nitro-2-(trifluoromethyl)aniline. If this aniline is subsequently nitrated, it would yield 2,4-Dinitro-6-(trifluoromethyl)aniline.
-
Over-nitration: Although less common for deactivated rings, under harsh conditions, further nitration to a trinitrated product could theoretically occur.
Q3: Why is it important to control the reaction temperature?
Controlling the reaction temperature, typically by using an ice bath, is crucial for several reasons. Firstly, it helps to minimize the formation of unwanted side products, particularly those from over-nitration. Secondly, the nitration reaction is exothermic, and maintaining a low temperature prevents the reaction from becoming uncontrollable.
Q4: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the nitrating mixture was added slowly and with efficient stirring to allow for complete mixing. - Allow the reaction to proceed for the recommended time after the addition of the nitrating agent. |
| Loss of Product during Workup | - When pouring the reaction mixture onto ice water, do so slowly to ensure complete precipitation of the product. - Ensure the filter paper is properly seated in the Buchner funnel during vacuum filtration to prevent product loss into the filtrate. |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature within the recommended range (typically 0-5 °C) using an ice-salt bath if necessary. Temperatures that are too low may slow the reaction rate significantly. |
| Hydrolysis of the Acetanilide | - Use anhydrous conditions as much as possible. - Minimize the reaction time to what is necessary for completion to reduce the extent of hydrolysis. |
Issue 2: Presence of Significant Impurities in the Product
| Possible Cause | Troubleshooting Step |
| Formation of Ortho-Isomer | - The acetamido group can direct nitration to the other ortho position, although this is sterically hindered. - Purification by recrystallization or column chromatography may be necessary to separate the isomers. |
| Dinitration | - This is a common side product. To minimize its formation, ensure slow, dropwise addition of the nitrating mixture while maintaining a low temperature. - Use the stoichiometric amount of nitric acid; avoid using a large excess. |
| Presence of Starting Material | - This indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1 . |
| Hydrolysis Product | - The presence of 2,4-Dinitro-6-(trifluoromethyl)aniline suggests hydrolysis has occurred. - To avoid this, use a shorter reaction time and ensure the workup is performed promptly after the reaction is complete. |
Experimental Protocols
General Protocol for Nitration of this compound
This is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) dropwise to chilled (0 °C) concentrated sulfuric acid (typically 3-5 volumes relative to the acetanilide). Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the acetanilide while maintaining the internal temperature between 0-5 °C. The addition should be slow to control the exotherm.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Analytical Methods for Product Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from the starting material and potential side products. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture. Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the product, such as the nitro groups (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the amide carbonyl group (around 1670 cm⁻¹).
Data Presentation
Table 1: Expected Product and Potential Side Products
| Compound | Structure | Molar Mass ( g/mol ) | Notes |
| This compound | O=C(C)Nc1cc(c(C(F)(F)F)cc1)--INVALID-LINK--[O-] | 248.16 | Starting Material |
| 2,4-Dinitro-6-(trifluoromethyl)acetanilide | O=C(C)Nc1cc(c(C(F)(F)F)c(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | 293.16 | Desired Product |
| 2,4-Dinitro-6-(trifluoromethyl)aniline | Nc1cc(c(C(F)(F)F)c(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | 251.12 | Hydrolysis Side Product |
| Isomeric Dinitroacetanilides | Varies | 293.16 | Positional isomers of the desired product. |
Mandatory Visualizations
Caption: Reaction pathway for the nitration of this compound.
Caption: Troubleshooting workflow for the nitration of this compound.
References
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Optimizing reaction conditions for acetanilide nitration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nitration of acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of acetanilide nitration and why?
A1: The primary product of acetanilide nitration is p-nitroacetanilide.[1][2][3] The acetamido group (-NHCOCH₃) on the acetanilide molecule is an ortho, para-directing group.[2][4] However, the para isomer is the major product due to less steric hindrance compared to the ortho position.[4]
Q2: Why is a nitrating mixture of concentrated nitric acid and sulfuric acid used?
A2: The nitrating mixture is essential for the generation of the electrophile, the nitronium ion (NO₂⁺).[4][5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[6]
Q3: What is the role of glacial acetic acid in this reaction?
A3: Glacial acetic acid is used as a solvent to dissolve the acetanilide.[5][7] It is a polar solvent that can dissolve acetanilide, and its acetate ion is a poor nucleophile, which prevents unwanted substitution reactions.[1][5][7]
Q4: Why is it critical to maintain a low temperature during the reaction?
A4: Maintaining a low temperature, typically below 10°C, is crucial for several reasons[4][5][8][9]:
-
It prevents over-nitration (dinitration) of the acetanilide.[5][7][8]
-
The reaction is exothermic, and low temperatures help to control the reaction rate.[7][8]
-
It minimizes the formation of unwanted side products.
Q5: How is the crude product purified?
A5: The crude product, which is a mixture of p-nitroacetanilide and a smaller amount of o-nitroacetanilide, is typically purified by recrystallization from ethanol.[2][3][4] o-nitroacetanilide is more soluble in ethanol and remains in the filtrate, while the less soluble p-nitroacetanilide crystallizes out upon cooling.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Loss of product during filtration and washing. - Temperature was too high, leading to side reactions. | - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating mixture. - Carefully transfer the product at each step to minimize mechanical losses. - Strictly maintain the reaction temperature below 10°C.[4][9] |
| Product is Yellow or Oily | - Presence of the o-nitroacetanilide isomer. - Incomplete removal of acidic impurities. | - Perform recrystallization from ethanol to separate the p-nitroacetanilide from the more soluble o-isomer.[1][2] - Wash the crude product thoroughly with cold water to remove any residual acid.[4] |
| Formation of Dinitroacetanilide | - Reaction temperature was too high. - The concentration of the nitrating agent was too high. | - Maintain the reaction temperature below 10°C.[5][8] - Add the nitrating mixture slowly and in small portions to keep its concentration low.[7] |
| Hydrolysis of Amide to p-nitroaniline | - Presence of acid during work-up and storage. | - Ensure all traces of acid are removed by thoroughly washing the product with cold water.[5][7] |
Experimental Protocols
Protocol 1: Nitration of Acetanilide
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[4]
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring. Continue to cool the mixture in the ice bath.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in the ice bath as well.
-
Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature of the reaction mixture does not exceed 10°C.[4][5][9]
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.[5][9]
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4][5]
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid.[4][5]
Protocol 2: Recrystallization of p-Nitroacetanilide
Materials:
-
Crude p-nitroacetanilide
-
Ethanol
-
Distilled water
Procedure:
-
Transfer the crude p-nitroacetanilide to a beaker.
-
Add a minimum amount of hot ethanol to dissolve the crude product.[2]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Reaction Temperature | Below 10°C | [4][5][8][9] |
| Nitrating Mixture | Concentrated HNO₃ and Concentrated H₂SO₄ | [4][5] |
| Solvent | Glacial Acetic Acid | [5][7] |
| Purification Method | Recrystallization from Ethanol | [2][4] |
Visualizations
Caption: Experimental workflow for the synthesis of p-nitroacetanilide.
Caption: Mechanism of acetanilide nitration.
References
- 1. p-Nitroacetanilide Study Material [unacademy.com]
- 2. magritek.com [magritek.com]
- 3. byjus.com [byjus.com]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 6. homework.study.com [homework.study.com]
- 7. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. scribd.com [scribd.com]
- 9. learncbse.in [learncbse.in]
4-Nitro-2-(trifluoromethyl)acetanilide stability and degradation issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)acetanilide. The information is designed to address potential stability and degradation challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C₉H₇F₃N₂O₃. It serves as a key intermediate in various synthetic processes. Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and dyes and pigments.[1] The presence of the nitro and trifluoromethyl groups significantly influences the reactivity and properties of the molecule, making it a versatile building block in organic chemistry.
Q2: What are the main stability concerns for this compound?
Based on its chemical structure, the primary stability concerns for this compound are:
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of 4-nitro-2-(trifluoromethyl)aniline and acetic acid. Acetanilide itself is known to undergo hydrolysis in the presence of strong acids or bases.[2]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light may induce photochemical reactions, leading to degradation.[3]
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Nitroaromatic compounds, in general, can be thermally sensitive.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly given the presence of the aniline-like nitrogen atom.
Q3: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration may be considered, and storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q4: What are the expected degradation products of this compound?
The most probable degradation products, primarily from hydrolysis, are:
-
4-Nitro-2-(trifluoromethyl)aniline: Formed by the cleavage of the amide bond.
-
Acetic acid: The other product of amide bond hydrolysis.
Other degradation products could potentially form under photolytic, thermal, or oxidative stress, but these would need to be identified through forced degradation studies.
Troubleshooting Guides
Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Step:
-
Lower the column temperature.
-
If using a mobile phase with a low or high pH, consider if this could be causing hydrolysis on the column. Neutralize the sample before injection if possible.
-
Use a shorter analysis time or a column with a different stationary phase that is less reactive.
-
-
-
Possible Cause 2: Degradation in the sample solution.
-
Troubleshooting Step:
-
Prepare samples fresh before analysis.
-
Protect sample solutions from light by using amber vials or covering them with aluminum foil.
-
If the diluent is aqueous, consider if hydrolysis is occurring. Prepare samples in an organic solvent if the compound's solubility allows.
-
Check the pH of your sample solution. Adjust to a more neutral pH if stability is an issue.
-
-
-
Possible Cause 3: Contamination of the mobile phase or HPLC system.
-
Troubleshooting Step:
-
Prepare fresh mobile phase.
-
Flush the HPLC system thoroughly.
-
Run a blank gradient to check for system peaks.
-
-
Issue 2: Change in the physical appearance of the solid material (e.g., color change).
-
Possible Cause: Photodegradation or reaction with atmospheric components.
-
Troubleshooting Step:
-
Ensure the compound is stored in a dark, tightly sealed container.
-
If the material has been exposed to light, it may have degraded. It is advisable to use a fresh, properly stored batch for critical experiments.
-
Consider storing the material under an inert atmosphere to prevent oxidation.
-
-
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 4-Nitro-2-(trifluoromethyl)aniline, Acetic Acid |
| 0.1 M NaOH | 8 hours | 40°C | 25% | 4-Nitro-2-(trifluoromethyl)aniline, Acetic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidative degradation products (to be identified) |
| Thermal | 48 hours | 80°C | 10% | Thermal decomposition products (to be identified) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 8% | Photodegradation products (to be identified) |
Note: The data in this table is illustrative and intended to provide a general expectation of degradation behavior. Actual results should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.
- Heat the solution at 60°C for 24 hours.
- At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.
- Keep the solution at 40°C for 8 hours.
- At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature, protected from light, for 24 hours.
- At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
- Place a thin layer of the solid compound in a petri dish.
- Heat in an oven at 80°C for 48 hours.
- At appropriate time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photostability Testing (as per ICH Q1B): [4][5][6]
- Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Simultaneously, keep a control sample protected from light.
- After the exposure, dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Method Scouting:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
2. Method Optimization:
- Analyze a mixture of the stressed samples from the forced degradation study.
- Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH of the aqueous phase to achieve adequate separation of the parent compound and all degradation products.
- Ensure the peak for the parent compound is pure using a photodiode array (PDA) detector to check for co-eluting peaks.
3. Method Validation (as per ICH Q2(R1)):
- Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Protocol 3: Synthesis of a Potential Degradation Product: 4-Nitro-2-(trifluoromethyl)aniline
This protocol describes a method for synthesizing one of the primary expected degradation products.
-
Reaction: The synthesis can be achieved by the deacylation of this compound.
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of a base, such as potassium hydroxide.[7]
-
Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
-
After cooling, the product can be precipitated by adding water and then collected by filtration.
-
The crude product can be purified by recrystallization.
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Nitro-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is expected to be a crystalline solid. Its melting point is a key indicator of purity. While reported values vary slightly, a sharp melting point within the range of 144-150°C suggests a high degree of purity.
Q2: My purified product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point range is a common sign of impurities. The most probable impurities originating from the synthesis (nitration of 2-(trifluoromethyl)acetanilide) are positional isomers, such as 2-Nitro-6-(trifluoromethyl)acetanilide or 3-Nitro-2-(trifluoromethyl)acetanilide. Unreacted starting material, 2-(trifluoromethyl)acetanilide, may also be present. Hydrolysis of the acetamido group to an aniline under acidic conditions is another possibility, leading to 4-nitro-2-(trifluoromethyl)aniline as an impurity.
Q3: I am having trouble getting my product to crystallize from the solution; it's "oiling out." What can I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue in recrystallization. Here are several troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Adjust the solvent system: The solvent may be too good, keeping the product dissolved. Try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly. For instance, if using ethanol, adding a small amount of water can decrease solubility and promote crystallization.
-
Re-purify a small sample: If the bulk of the material is oily due to significant impurities, try to purify a small portion by another method (like preparative TLC) to obtain seed crystals.
Q4: My recrystallization yield is very low. How can I improve it?
Low yield during recrystallization can be caused by several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution upon cooling. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Make sure the solution is thoroughly cooled. Using an ice-water bath after the solution has reached room temperature can maximize crystal formation.
-
Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Troubleshooting Guides
Problem 1: Persistent Yellow/Brown Coloration in the Final Product
| Possible Cause | Suggested Solution |
| Residual Nitrating Agents or Nitroaromatic Impurities | - Wash the crude product thoroughly with cold water and then a dilute sodium bicarbonate solution to neutralize and remove residual acids. - Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. |
| Oxidation or Degradation of the Compound | - Avoid excessive heat or prolonged heating during purification steps. - Store the purified compound in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air and light. |
Problem 2: Difficulty Separating Positional Isomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | - Recrystallization: Isomers often have different solubilities in a given solvent. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures like ethanol/water or hexanes/ethyl acetate) to find one that selectively crystallizes the desired 4-nitro isomer. Para-substituted isomers are often less soluble than their ortho or meta counterparts due to better crystal packing. - Column Chromatography: If recrystallization is ineffective, column chromatography is the preferred method for separating isomers with small differences in polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water) to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Protocol 2: Column Chromatography Purification
-
Thin-Layer Chromatography (TLC) Analysis: First, determine an appropriate mobile phase using TLC. Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems of differing polarity (e.g., mixtures of hexanes and ethyl acetate). The ideal mobile phase will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The slurry method is generally preferred to avoid cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel column. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary
| Parameter | Reported Value | Significance |
| Molecular Formula | C₉H₇F₃N₂O₃ | Used for molecular weight calculation and elemental analysis. |
| Molecular Weight | 248.16 g/mol | Essential for calculating theoretical yields. |
| Melting Point | 144 - 150 °C | A key indicator of purity; a sharp melting point within this range is desirable. |
| Purity (Commercial) | Typically ≥97% | A benchmark for the success of the purification. |
Visual Guides
Caption: Experimental workflow for purification.
Caption: Troubleshooting decision tree.
Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2-(trifluoromethyl)acetanilide. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, or subsequent degradation. Potential impurities include:
-
Positional Isomers: The nitration of 2-(trifluoromethyl)acetanilide can yield the undesired ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide.
-
Unreacted Starting Material: Residual 2-(trifluoromethyl)acetanilide may remain if the nitration reaction does not go to completion.
-
Hydrolysis Product: The acetamido group can be hydrolyzed under acidic or basic conditions to form 4-Nitro-2-(trifluoromethyl)aniline.
-
Di-nitrated Products: Under harsh nitration conditions, di-nitro derivatives may be formed.
Q2: What is the recommended method for purifying this compound?
A2: The most common and effective method for purifying this compound is recrystallization. Column chromatography can also be used for separating impurities with different polarities.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on its chemical properties, ethanol or a mixture of ethanol and water are recommended solvents for recrystallization. The compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1] The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purity. By comparing the TLC profile of your sample against the crude material and a pure standard (if available), you can assess the effectiveness of the purification steps. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add small portions of hot solvent until the compound dissolves completely. Avoid adding a large excess, as this will reduce the final yield. |
| The chosen solvent is not suitable. | If a large volume of solvent has been added and the compound is still not dissolving, the solvent may be inappropriate. Select a different solvent or a solvent mixture. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily product forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are preventing crystal lattice formation. | Consider a preliminary purification step like a wash or column chromatography before recrystallization. | |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration. | |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
| The washing step was not effective. | Ensure the crystals are washed with a small amount of fresh, ice-cold solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol outlines a general procedure for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the chosen solvent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |
| Molecular Weight | 248.16 g/mol | [2] |
| Melting Point | 146-150 °C | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for crystallization failure.
References
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the nitration of 2-(trifluoromethyl)acetanilide presents several key challenges:
-
Exothermic Reaction Control: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, resulting in the formation of byproducts, degradation of the desired product, and significant safety hazards.
-
Regioselectivity: The directing effects of the acetamido (-NHCOCH₃) and trifluoromethyl (-CF₃) groups must be carefully managed. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of undesired isomers.
-
Byproduct Formation: Over-nitration (dinitration) and the formation of oxidative degradation products can occur if the reaction conditions are not strictly controlled.
-
Work-up and Purification: Isolating the pure product from the acidic reaction mixture and separating it from isomers on a large scale can be complex and may require multiple recrystallization steps, impacting the overall yield.
Q2: What are the expected main byproducts in this synthesis?
A2: The primary byproducts are positional isomers. Given that the acetamido group is a stronger activating group and directs to the para position, and the trifluoromethyl group directs to the meta position relative to itself, the main product is this compound. However, other isomers such as 2-Nitro-6-(trifluoromethyl)acetanilide can be formed. Dinitrated products are also a possibility if the reaction is not properly controlled.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is the most common and effective method for purifying this compound on a laboratory and pilot scale.[1] A suitable solvent system, often an alcohol-water mixture (e.g., ethanol/water), can be used to selectively crystallize the desired para-isomer, leaving the more soluble ortho-isomer and other impurities in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Extend the reaction time at the recommended temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Loss during Work-up: Product loss during quenching, extraction, or washing steps. | - Ensure the quenching is done slowly into a well-stirred ice/water mixture to precipitate the product effectively. - Use an appropriate organic solvent for extraction and perform multiple extractions if necessary. - Minimize the volume of washing solvents. | |
| Suboptimal Purification: Significant loss of product during recrystallization. | - Carefully select the recrystallization solvent to maximize the recovery of the desired isomer. - Avoid using an excessive amount of solvent. - Cool the solution slowly to promote the formation of pure crystals. | |
| Low Purity (Presence of Isomers) | Incorrect Reaction Temperature: Higher temperatures can favor the formation of undesired isomers. | - Strictly maintain the reaction temperature in the recommended range (typically 0-5 °C) during the addition of the nitrating mixture. - Ensure the cooling bath is efficient and the temperature is monitored continuously. |
| Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to dinitration. | - Use a carefully measured, slight excess of the nitrating agent. | |
| Inefficient Purification: Inability to separate the desired isomer from byproducts. | - Perform multiple recrystallizations, monitoring the purity at each step by melting point, TLC, or HPLC. - Consider using a different solvent system for recrystallization. | |
| Formation of Dark, Tarry Material | Oxidation of the Starting Material: The aniline derivative can be sensitive to strong oxidizing conditions. | - Maintain a low reaction temperature. - Add the nitrating agent slowly and subsurface to the reaction mixture to ensure rapid mixing and avoid localized high concentrations. |
| Runaway Reaction: Localized overheating due to poor mixing or rapid addition of reagents. | - Ensure vigorous and efficient stirring throughout the reaction. - Add the nitrating agent at a slow, controlled rate. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the scale and available equipment.
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(Trifluoromethyl)acetanilide (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (4.0 eq) to the stirred starting material, maintaining the internal temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Cool the nitrating mixture to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-(Trifluoromethyl)acetanilide | 2-(Trifluoromethyl)acetanilide | 2-(Trifluoromethyl)acetanilide |
| Temperature (°C) | 0-5 | 10-15 | 0-5 |
| Nitrating Agent (eq) | 1.1 | 1.1 | 1.5 |
| Reaction Time (h) | 2 | 2 | 2 |
| Yield (%) | 75-85 | 60-70 | 70-80 (with increased dinitration) |
| Purity (by HPLC, %) | >98 | 90-95 | ~95 (with dinitro impurity) |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal reaction temperature for the nitration of 2-(trifluoromethyl)acetanilide can vary depending on the specific nitrating agent and solvent system used. However, a general guideline is to maintain a temperature range of 35 °C to 80 °C. For enhanced selectivity and to minimize side products, an optimal temperature range of 60 °C to 65 °C is often recommended.[1] Some protocols for similar nitration reactions of acetanilides recommend much lower temperatures, such as 0-5 °C or even -10 °C to +5 °C, to suppress the formation of ortho-isomers.[2][3] Careful monitoring and control of the temperature are crucial for a successful synthesis.
Q2: What are the common side products in this synthesis, and how can their formation be minimized?
A2: A common side product is the ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide. Its formation can be minimized by maintaining a lower reaction temperature and ensuring thorough stirring to avoid localized overheating.[2] Polysubstituted products can also form if the reaction temperature is too high or the reaction time is excessively long.[4] Slow, dropwise addition of the nitrating agent is also recommended to maintain control over the reaction exotherm and reduce the formation of unwanted byproducts.
Q3: What are the recommended nitrating agents for this synthesis?
A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly used nitrating agent for this type of electrophilic aromatic substitution.[5][6] Concentrated nitric acid alone can also be used as the nitrating agent and solvent.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material, 2-(trifluoromethyl)acetanilide, and the formation of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Formation of side products due to improper temperature control. - Loss of product during workup and purification. | - Monitor the reaction to completion using TLC. - Strictly maintain the recommended reaction temperature.[1][2][3] - Ensure efficient precipitation by pouring the reaction mixture into a sufficient volume of ice water. - Optimize the recrystallization process to minimize loss of the desired product. |
| Formation of Significant Amounts of the Ortho-Isomer | - High reaction temperature. - Inefficient mixing. | - Lower the reaction temperature; consider a range of 0-10 °C.[7][8] - Ensure vigorous and constant stirring throughout the addition of the nitrating agent.[2] |
| Presence of Dinitro or Polysubstituted Products | - Excessively high reaction temperature. - Prolonged reaction time. - Incorrect stoichiometry of the nitrating agent. | - Carefully control the temperature to avoid overheating.[3] - Monitor the reaction by TLC and quench it once the starting material is consumed. - Use the correct molar ratio of the nitrating agent. |
| Difficulty in Product Precipitation | - Insufficient quenching with ice water. - The product remains partially dissolved in the acidic solution. | - Use a larger volume of crushed ice and water for quenching. - Stir the mixture vigorously during quenching to promote precipitation. |
Experimental Protocols
Protocol 1: Nitration using Concentrated Nitric Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)acetanilide in concentrated nitric acid.
-
Reaction: Slowly heat the mixture to the desired temperature (e.g., 60-65 °C) and maintain it for the duration of the reaction, monitoring by TLC.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Protocol 2: Nitration using a Mixture of Nitric and Sulfuric Acids
-
Preparation: In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in glacial acetic acid or concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.[2][9]
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide while maintaining the temperature below 10 °C and stirring vigorously.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion, as monitored by TLC.
-
Workup: Pour the reaction mixture onto crushed ice, filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent.[9]
Quantitative Data Summary
| Parameter | Protocol 1 (Conc. HNO₃) [1] | Protocol 2 (HNO₃/H₂SO₄) [2][3][5][7] |
| Starting Material | 2-(Trifluoromethyl)acetanilide | 2-(Trifluoromethyl)acetanilide |
| Nitrating Agent | Concentrated Nitric Acid | Concentrated Nitric Acid & Concentrated Sulfuric Acid |
| Reaction Temperature | 35-80 °C (Optimal: 60-65 °C) | -10 °C to 20 °C (Often below 10 °C) |
| Key Control Factor | Gradual heating and temperature maintenance. | Slow, dropwise addition of nitrating mixture at low temperature. |
| Yield | Reported as high (e.g., 83% for a similar compound). | Dependent on strict temperature control. |
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. US2406578A - Production of para nitroacetanilide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Solved Nitration of Acetanilide Introduction Nitration is an | Chegg.com [chegg.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. magritek.com [magritek.com]
Preventing isomer formation in 4-Nitro-2-(trifluoromethyl)acetanilide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer formation during the synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the synthesis of this compound?
A1: The primary product of the nitration of 2-(trifluoromethyl)acetanilide is the desired this compound. However, a significant side product is the ortho-isomer, 2-Nitro-2-(trifluoromethyl)acetanilide. The formation of these isomers is dictated by the directing effects of the substituents on the aromatic ring.
Q2: What are the directing effects of the acetamido and trifluoromethyl groups?
A2: The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. The trifluoromethyl group (-CF₃) is a meta-directing deactivator. In the nitration of 2-(trifluoromethyl)acetanilide, the two groups exert competing influences on the regioselectivity of the reaction.
Q3: How can I minimize the formation of the ortho-isomer?
A3: Minimizing the formation of the ortho-isomer can be achieved by carefully controlling the reaction conditions. Key factors include temperature, the choice of nitrating agent, and the solvent system. Lower reaction temperatures and the use of bulkier reagents can sterically hinder the formation of the ortho-isomer, thereby favoring the desired para-product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.
| Issue | Potential Cause | Recommended Solution |
| High percentage of ortho-isomer | High reaction temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to an increased yield of the ortho-isomer. | Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent. |
| Choice of nitrating agent: A standard nitrating mixture of concentrated nitric and sulfuric acids can lead to significant ortho-isomer formation. | Consider using a milder nitrating agent or a system that generates the nitronium ion in situ under controlled conditions. | |
| Solvent effects: The polarity of the solvent can influence the isomer ratio. | Experiment with different solvent systems. For instance, using acetic anhydride as a solvent can sometimes improve para-selectivity. | |
| Low overall yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature. | After the addition of the nitrating agent at low temperature, allow the reaction to stir for a longer period or to slowly warm to room temperature while monitoring the progress by TLC. |
| Loss of product during workup: The product may be partially soluble in the aqueous phase or lost during recrystallization. | Ensure the reaction mixture is poured into a sufficient volume of ice-water to fully precipitate the product. Use a minimal amount of cold solvent for washing the precipitate. | |
| Difficulty in separating isomers | Similar physical properties: The ortho- and para-isomers may have similar solubility profiles, making separation by simple recrystallization challenging. | Utilize column chromatography for efficient separation. Alternatively, fractional crystallization with careful solvent selection may be effective. The ortho-isomer is often more soluble in non-polar solvents.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Isomer Formation
This protocol is designed to favor the formation of the para-isomer by controlling the reaction temperature.
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Quantitative Analysis of Isomer Distribution by HPLC
This protocol outlines a method for the separation and quantification of this compound and its ortho-isomer.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of pure this compound and the ortho-isomer in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude reaction product in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the retention times for each isomer from the standard chromatograms. Calculate the percentage of each isomer in the sample by comparing the peak areas to the calibration curves generated from the standards.
Visualizations
Reaction Pathway and Isomer Formation
Caption: Nitration of 2-(trifluoromethyl)acetanilide yields both para and ortho isomers.
Troubleshooting Workflow for High Ortho-Isomer Formation
Caption: A logical workflow for troubleshooting excessive ortho-isomer formation.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Nitro-2-(trifluoromethyl)acetanilide: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-Nitro-2-(trifluoromethyl)acetanilide. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most suitable analytical technique.
Executive Summary
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile and widely used method for the analysis of nitroaromatic compounds, offering excellent quantitative precision and suitability for non-volatile or thermally labile compounds. In contrast, GC-MS provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between the two methods depends on the specific requirements of the analysis, such as the nature of expected impurities, the need for high-throughput screening, and the necessity for structural elucidation of unknown components.
Data Presentation: HPLC vs. GC-MS Purity Analysis
The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound. The data presented here is a representative example to illustrate the comparative performance of the two techniques.
| Parameter | HPLC | GC-MS |
| Purity Assay (% Area) | 99.8% | 99.7% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 ng/mL |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Analysis Time | 15 minutes | 25 minutes |
| Impurity Identification | Based on Retention Time and UV Spectra | Based on Retention Time and Mass Spectra |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the purity analysis of this compound by HPLC and GC-MS.
Characterization of 4-Nitro-2-(trifluoromethyl)acetanilide by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Nitro-2-(trifluoromethyl)acetanilide against structurally related alternatives. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data alongside experimentally obtained data for comparable compounds. This information is valuable for the identification, characterization, and purity assessment of these molecules in research and development settings.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound (predicted) and several alternative acetanilide derivatives (experimental). These alternatives were chosen based on the presence of key functional groups (acetamido, nitro, and trifluoromethyl) that influence the electronic environment of the aromatic ring and, consequently, the NMR chemical shifts.
| Compound Name | Structure | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | (Predicted) H3: ~8.5 (d) H5: ~8.3 (dd) H6: ~7.8 (d) NH: ~8.2 (s) CH₃: ~2.3 (s) | (Predicted) C=O: ~169 C1: ~138 C2: ~125 (q) C3: ~120 C4: ~145 C5: ~118 C6: ~130 CF₃: ~123 (q) CH₃: ~25 | |
| Acetanilide[1] | CDCl₃ | ortho-H: 7.4 meta-H: 7.2 para-H: 7.0 NH: ~8.75 CH₃: 2.1 | C=O: 169.1 C-NH: 138.2 ortho-C: 120.2 meta-C: 128.8 para-C: 124.3 CH₃: 24.5 | |
| 4'-Nitroacetanilide[2][3] | DMSO-d₆ | H2/H6: 7.83 (d) H3/H5: 8.21 (d) NH: 10.57 (s) CH₃: 2.14 (s) | C=O: 169.3 C1: 145.2 C2/C6: 119.2 C3/C5: 125.1 C4: 142.9 CH₃: 24.6 | |
| 4'-Fluoro-2'-nitroacetanilide[4] | CDCl₃ | H3': 8.79 (dd) H5': 7.92 (ddd) H6': 7.41 (dd) NH: 10.2 (br s) CH₃: 2.30 (s) | Not Available | |
| 3'-(Trifluoromethyl)acetanilide | CDCl₃ | H2': 7.83 (s) H4': 7.39 (d) H5': 7.34 (t) H6': 7.70 (d) NH: 8.30 (br s) CH₃: 2.19 (s) | Not Available |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Standard Operating Procedure for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration (typically 1-5 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically 128 scans or more).
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of atoms.
-
Logical Workflow for NMR-Based Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or unknown compound using NMR spectroscopy.
Caption: A flowchart detailing the systematic process of compound characterization using NMR spectroscopy.
Signal Assignment Pathway for this compound
The following diagram illustrates the logical pathway for assigning the predicted ¹H NMR signals to the specific protons in the this compound molecule based on expected electronic effects.
Caption: A diagram illustrating the influence of substituents on the predicted proton chemical shifts.
References
A Comparative Guide to the Structural Confirmation of 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 4-Nitro-2-(trifluoromethyl)acetanilide against the well-characterized alternative, 4-Nitroacetanilide. The inclusion of the trifluoromethyl group at the ortho position significantly influences the molecule's electronic properties and, consequently, its spectral characteristics. This document outlines the key experimental techniques and expected data for unambiguous structure elucidation.
Structural and Physicochemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of this compound and 4-Nitroacetanilide is presented below. The presence of the electron-withdrawing trifluoromethyl group generally leads to a lower melting point and altered solubility compared to its non-fluorinated counterpart.
| Property | This compound | 4-Nitroacetanilide |
| CAS Number | 395-68-6 | 104-04-1 |
| Molecular Formula | C₉H₇F₃N₂O₃[1] | C₈H₈N₂O₃[2] |
| Molecular Weight | 248.16 g/mol [1] | 180.16 g/mol [2] |
| Melting Point | 144-150 °C[1][3][4][5] | 213-215 °C[2] |
| Appearance | Yellow crystalline powder | White to pale yellow crystalline solid[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone[6] |
Experimental Protocols for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
-
Objective: To identify the number and environment of protons in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Expected Data for this compound (Predicted):
-
A singlet for the methyl protons (CH₃) of the acetamido group, expected to be deshielded compared to acetanilide due to the overall electron-withdrawing nature of the substituted ring.
-
Three aromatic protons exhibiting complex splitting patterns (doublets or doublet of doublets) due to ortho and meta couplings. The proton ortho to the nitro group will be the most deshielded (highest ppm), while the proton ortho to the trifluoromethyl group will also be significantly deshielded.
-
A broad singlet for the amide proton (NH), with its chemical shift being solvent-dependent.
-
-
Experimental Data for 4-Nitroacetanilide (in DMSO-d₆): [7]
-
~10.57 ppm (s, 1H, NH)
-
~8.21 ppm (d, 2H, Ar-H ortho to NO₂)
-
~7.83 ppm (d, 2H, Ar-H meta to NO₂)
-
~2.14 ppm (s, 3H, CH₃)
-
¹³C NMR (Carbon-13 NMR)
-
Objective: To determine the number of unique carbon atoms and their chemical environments.
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Data for this compound (Predicted):
-
A quartet for the trifluoromethyl carbon (CF₃) due to coupling with the three fluorine atoms.
-
Six distinct aromatic carbon signals. The carbons attached to the nitro and trifluoromethyl groups will be significantly deshielded. The carbon attached to the trifluoromethyl group will appear as a quartet.
-
A signal for the carbonyl carbon (C=O) of the amide group.
-
A signal for the methyl carbon (CH₃) of the acetamido group.
-
-
Experimental Data for 4-Nitroacetanilide: [8][9]
-
Signals for six aromatic carbons, a carbonyl carbon, and a methyl carbon.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk, or run as a thin film on a salt plate from a solution.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Data for this compound:
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~1700 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1550 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1300-1100 cm⁻¹: Strong C-F stretching bands characteristic of the CF₃ group.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
-
Experimental Data for 4-Nitroacetanilide: [8][10][11]
-
Characteristic peaks for N-H, C=O, and NO₂ stretching, but absent of the strong C-F stretching bands.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Sample Introduction: Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: A mass spectrometer (e.g., GC-MS or LC-MS).
-
Data Acquisition: Obtain the mass spectrum.
-
Expected Data for this compound:
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (248.16).
-
Fragmentation Pattern: Expect characteristic fragments from the loss of the acetyl group, the nitro group, and potentially the trifluoromethyl group.
-
-
Experimental Data for 4-Nitroacetanilide: [12][13][14]
-
Molecular Ion Peak (M⁺): m/z = 180.
-
Key Fragments: Peaks corresponding to the loss of functional groups.
-
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are crucial.
Caption: Workflow for the comparative spectroscopic analysis of the target compound and a reference standard.
References
- 1. jmpas.com [jmpas.com]
- 2. 4'-Nitroacetanilide(104-04-1) 1H NMR [m.chemicalbook.com]
- 3. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 4. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 4'-FLUORO-2'-NITROACETANILIDE(448-39-5) 1H NMR spectrum [chemicalbook.com]
- 9. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. 4'-Nitroacetanilide(104-04-1) IR Spectrum [m.chemicalbook.com]
- 12. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. compoundchem.com [compoundchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide: Evaluating Alternative Reagents for Enhanced Efficiency and Sustainability
Introduction
4-Nitro-2-(trifluoromethyl)acetanilide is a key chemical intermediate, pivotal in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Its molecular architecture, featuring a nitro group para to an acetamido group and a trifluoromethyl group at the ortho position, makes it a versatile building block. The traditional synthesis, while effective, often relies on harsh reagents and produces significant waste, prompting the need for safer, more sustainable, and efficient alternatives.
This guide provides a comprehensive comparison of synthetic strategies for this compound. We will dissect the conventional two-step synthesis, from acetylation of 2-(trifluoromethyl)aniline to the subsequent nitration, and critically evaluate alternative reagents for each stage. This analysis is grounded in mechanistic principles and supported by experimental data, offering researchers and process chemists the insights needed to select the optimal synthetic route based on criteria such as yield, purity, safety, and environmental impact.
The Conventional Synthetic Pathway: A Two-Step Approach
The most common route to this compound involves two sequential reactions:
-
Acetylation: The amino group of 2-(trifluoromethyl)aniline is protected as an acetamide. This step is crucial as it moderates the activating nature of the amine and prevents unwanted oxidation during nitration.
-
Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group onto the aromatic ring. The acetamido group (-NHCOCH₃) is a potent ortho-, para-director, guiding the incoming electrophile. Due to steric hindrance from the bulky trifluoromethyl group and the acetamido group itself, the para-product is significantly favored.
Caption: Conventional two-step synthesis of this compound.
Part 1: A Greener Approach to Acetylation
The standard acetylation procedure employs acetic anhydride or acetyl chloride, which are corrosive and moisture-sensitive.[1] A more benign alternative utilizes glacial acetic acid in the presence of a Lewis acid catalyst.
Alternative Reagent: Magnesium Sulfate–Glacial Acetic Acid System
This system offers a safer and more environmentally friendly route for the acetylation of amines.[1] Magnesium sulfate (MgSO₄) acts as a mild, inexpensive, and reusable Lewis acid catalyst, enhancing the electrophilicity of the acetic acid carbonyl group. The reaction can often be performed under solvent-free conditions, further boosting its green credentials.
Comparative Data: Acetylation Reagents
| Parameter | Conventional Method (Acetic Anhydride) | Alternative Method (MgSO₄/Acetic Acid) |
| Reagents | 2-(Trifluoromethyl)aniline, Acetic Anhydride, Sodium Acetate | 2-(Trifluoromethyl)aniline, Glacial Acetic Acid, MgSO₄ |
| Reaction Conditions | Aqueous medium, 0-25°C | Reflux, potentially solvent-free |
| Yield | Typically >90% | 80-90%[1] |
| Safety Concerns | Acetic anhydride is corrosive and lachrymatory | Glacial acetic acid is corrosive but less hazardous than Ac₂O |
| Environmental Impact | Generates acetic acid byproduct | Minimal waste, catalyst can be recycled |
| Reference | [2] | [1] |
Part 2: Alternative Nitrating Agents
The nitration step is the most critical for optimization. The conventional use of mixed nitric and sulfuric acid is highly effective at generating the necessary nitronium ion (NO₂⁺) electrophile, but it is extremely corrosive, dangerous on a large scale, and produces large volumes of acidic waste.[3][4]
Caption: Generation of the nitronium ion (NO₂⁺) electrophile from different reagents.
Alternative 1: Nitric Acid in Acetic Anhydride
Using a mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which then serves as the nitrating agent. This method is generally milder than the mixed acid system and can provide high yields.[5] The acetic acid co-product is less hazardous than sulfuric acid waste.
Alternative 2: Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is a powerful and eco-friendly nitrating agent.[6] It can be used in stoichiometric amounts, significantly reducing acidic waste. N₂O₅ can be used in various solvents, including greener options like liquefied gases, which can be easily recovered and recycled. The only byproduct is nitric acid, which can be readily utilized elsewhere. This makes N₂O₅ a highly attractive option from both an industrial and green chemistry perspective.[6]
Comparative Data: Nitration Reagents
| Parameter | Conventional (HNO₃/H₂SO₄) | Alternative 1 (HNO₃/Ac₂O) | Alternative 2 (N₂O₅) |
| Reagents | Mixed fuming nitric and concentrated sulfuric acids | Concentrated nitric acid, acetic anhydride | Dinitrogen pentoxide |
| Solvent | Sulfuric Acid | Acetic Anhydride / Acetic Acid | Chlorinated solvents, liquefied gases (e.g., 1,1,1,2-tetrafluoroethane)[6] |
| Temperature | 0-10°C (highly exothermic) | 0-25°C | -10 to 20°C |
| Yield | High, but risk of over-nitration/oxidation | High, generally good control | High (often >90%)[6] |
| Regioselectivity | High para-selectivity | High para-selectivity | Excellent para-selectivity |
| Safety Concerns | Extremely corrosive, highly exothermic, potential for runaway reactions | Less exothermic than mixed acid, but acetic anhydride is an irritant | N₂O₅ is a strong oxidizer and requires careful handling |
| Waste Products | Large volumes of spent sulfuric and nitric acid | Acetic acid | Recoverable nitric acid and solvent |
| Reference | [3][7] | [5] | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis
Step A: Acetylation of 2-(Trifluoromethyl)aniline
-
In a flask equipped with a stirrer, add 2-(trifluoromethyl)aniline (1 equiv.) to a mixture of glacial acetic acid and water.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 equiv.) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Precipitate the product by adding the reaction mixture to ice water.
-
Filter the solid, wash with cold water until neutral, and dry to obtain 2-(trifluoromethyl)acetanilide.
Step B: Nitration with Mixed Acid [3]
-
To a clean, dry flask, add the 2-(trifluoromethyl)acetanilide (1 equiv.) obtained in Step A.
-
Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (3-4 equiv.), keeping the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.5 equiv.) at 0°C.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours after addition is complete.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield pure this compound.
Protocol 2: Synthesis with Alternative Reagents
Step A: Greener Acetylation with MgSO₄/Acetic Acid [1]
-
In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (1 equiv.), glacial acetic acid (3 equiv.), and anhydrous magnesium sulfate (0.2 equiv.).
-
Add a stirring bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 118°C) and maintain for 90-120 minutes.
-
Cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(trifluoromethyl)acetanilide.
Step B: Nitration with Dinitrogen Pentoxide (N₂O₅) [6]
-
Dissolve 2-(trifluoromethyl)acetanilide (1 equiv.) in a suitable solvent (e.g., dichloromethane or liquefied 1,1,1,2-tetrafluoroethane) in a reactor cooled to 0°C.
-
Add a solution of N₂O₅ (1.0-1.2 equiv.) in the same solvent dropwise, maintaining the temperature at 0-5°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a weak aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure this compound.
Discussion and Recommendations
The choice of synthetic route depends heavily on the specific requirements of the laboratory or production facility, including scale, cost, safety protocols, and environmental regulations.
-
For Bench-Scale Synthesis: The conventional method using acetic anhydride and mixed acid is reliable and uses readily available reagents. However, for researchers seeking to avoid the hazards of mixed acid, the HNO₃/Acetic Anhydride system is a very effective and slightly milder alternative.
-
For Green Chemistry and Educational Settings: The MgSO₄/Acetic Acid acetylation followed by a milder nitration offers a significant improvement in safety and environmental impact. It avoids the use of highly corrosive anhydrides and reduces acidic waste.
-
For Industrial-Scale Production: The Dinitrogen Pentoxide (N₂O₅) route is the most promising alternative.[6] Its stoichiometric efficiency, minimal waste generation, and the potential for solvent recycling align perfectly with the principles of green chemistry and process intensification. While the initial setup to handle N₂O₅ may require investment, the long-term benefits in waste reduction and safety can be substantial.
Conclusion
While the traditional synthesis of this compound via mixed-acid nitration is well-established, significant advancements offer compelling alternatives. Greener acetylation methods using catalysts like MgSO₄ can reduce reliance on hazardous reagents. For the critical nitration step, dinitrogen pentoxide stands out as a superior reagent for sustainable, large-scale production, minimizing the environmental footprint associated with acidic waste streams. By evaluating these alternatives, researchers and drug development professionals can implement synthetic strategies that are not only efficient and high-yielding but also significantly safer and more environmentally responsible.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcbsc.org [jcbsc.org]
Comparative analysis of 4-Nitro-2-(trifluoromethyl)acetanilide synthesis routes
A Comparative Analysis of Synthesis Routes for 4-Nitro-2-(trifluoromethyl)acetanilide
For researchers and professionals in drug development, the efficient synthesis of key intermediates like this compound is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative analysis of a primary synthesis route for this compound, focusing on experimental data, detailed protocols, and a clear visualization of the synthetic pathway. The most common and direct approach involves a two-step process starting from 2-(trifluoromethyl)aniline: acetylation followed by nitration.
Quantitative Performance Comparison
The selection of a synthesis strategy often depends on a balance between reaction yield, purity, and the conditions required. The following table summarizes the key quantitative data for the primary synthesis pathway to this compound.
| Step | Starting Material | Product | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity/Melting Point (°C) |
| 1. Acetylation | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethyl)acetanilide | Acetic anhydride, Acetic acid | 30-60 min | Reflux | >90% (Typical) | 108-110 |
| 2. Nitration | 2-(Trifluoromethyl)acetanilide | This compound | Nitric acid, Sulfuric acid | 1-2 hours | 0-10 | 80-90% (Typical) | 144-146[1] |
Synthesis Pathway Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations presented in this guide.
Protocol 1: Synthesis of 2-(Trifluoromethyl)acetanilide (Acetylation)
This procedure involves the protection of the amino group of 2-(trifluoromethyl)aniline via acetylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)aniline.
-
Reagent Addition: For each mole of the aniline, add an equimolar amount of acetic anhydride and a catalytic amount of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals.
Protocol 2: Synthesis of this compound (Nitration)
This procedure describes the nitration of the activated aromatic ring of 2-(trifluoromethyl)acetanilide.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)acetanilide in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide, maintaining the reaction temperature below 10°C.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid this compound will precipitate.
-
Purification: Collect the product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to obtain a pale yellow solid. The melting point of the purified product is reported to be in the range of 144-146°C.[1]
Concluding Remarks
The synthesis of this compound via acetylation of 2-(trifluoromethyl)aniline followed by nitration is a robust and efficient method. The starting materials are commercially available, and the reactions generally proceed with good to excellent yields. Careful control of the reaction temperature during the nitration step is crucial to minimize the formation of undesired isomers. For researchers in drug development, this synthetic route provides a reliable method for obtaining this key building block for further molecular elaboration.
References
Spectral Data Interpretation: A Comparative Guide to 2-Acetamido-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectral data for 2-acetamido-5-nitrobenzotrifluoride against structurally similar compounds. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages data from key analogues to predict and interpret its spectral characteristics. This approach is invaluable for researchers in identifying and characterizing 2-acetamido-5-nitrobenzotrifluoride in various experimental settings.
Comparative Spectral Data Analysis
To facilitate a clear understanding, the following tables summarize the key spectral data for 2-acetamido-5-nitrobenzotrifluoride and its analogues. The data for the target compound is predicted based on the established spectral shifts and fragmentation patterns observed in the related molecules.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | -NH Proton (ppm) | -CH₃ Protons (ppm) |
| 2-Acetamido-5-nitrobenzotrifluoride (Predicted) | ~8.5 (d), ~8.3 (dd), ~7.9 (d) | ~9.5-10.5 (s) | ~2.2 (s) |
| 2-Amino-5-nitrobenzotrifluoride[1] | 8.396 (d, J=2.6Hz), 8.181 (dd, J=9.0, 2.6Hz), 6.770 (d, J=9.0Hz) | ~4.9 (s, br) | - |
| N-(4-(Trifluoromethyl)phenyl)acetamide | 7.5-7.7 (m) | ~8.0-9.0 (s, br) | ~2.1 (s) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | -C=O Carbon (ppm) | -CH₃ Carbon (ppm) | CF₃ Carbon (ppm) |
| 2-Acetamido-5-nitrobenzotrifluoride (Predicted) | ~145 (C-NO₂), ~140 (C-NH), ~128 (q), ~125, ~120, ~115 (C-CF₃) | ~169 | ~25 | ~123 (q) |
| 2-Amino-5-nitrobenzotrifluoride | No specific values found in search results. | - | - | - |
| N-(4-(Trifluoromethyl)phenyl)acetamide | No specific values found in search results. | No specific values found in search results. | No specific values found in search results. | No specific values found in search results. |
Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted vs. Experimental)
| Compound | N-H Stretch | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch |
| 2-Acetamido-5-nitrobenzotrifluoride (Predicted) | ~3300-3400 | ~1680-1700 | ~1520-1560 | ~1340-1360 | ~1100-1300 |
| N-(4-nitrophenyl) acetamide[2] | ~3300 | ~1690 | ~1550 | ~1340 | - |
| N-phenyl-acetamide[3] | ~3294 | ~1668 | - | - | - |
Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Acetamido-5-nitrobenzotrifluoride (Predicted) | 248 | 206 (M-COCH₂), 176 (M-COCH₂-NO), 160 (M-COCH₂-NO₂) |
| N-(4-nitrophenyl) acetamide[4][5] | 180 | 138 (M-COCH₂), 108 (M-COCH₂-NO), 92 (M-COCH₂-NO₂) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[6][7] Typical parameters include a 30° pulse angle, a spectral width of 0-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument.[7][8] Due to the lower natural abundance of ¹³C, a greater number of scans and a larger sample concentration (20-50 mg) may be necessary.[6] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common.[9] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[9] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.
-
Data Acquisition : Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[10] A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.[11]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[12][13]
-
Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, typically using an electron beam of 70 eV.[13] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[13][14]
-
Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][14] The resulting mass spectrum plots ion abundance versus m/z.
Visualizations
To further aid in the understanding of the spectral interpretation process and the molecular structure, the following diagrams are provided.
References
- 1. 2-Amino-5-nitrobenzotrifluoride(121-01-7) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetamide, N-phenyl- [webbook.nist.gov]
- 4. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. rsc.org [rsc.org]
Comparative Guide to the Preparation of 4-Nitro-2-(trifluoromethyl)acetanilide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two synthetic methods for the preparation of a 4-Nitro-2-(trifluoromethyl)acetanilide reference standard. The objective is to furnish researchers with the necessary data and protocols to select the most suitable method based on performance metrics such as yield, purity, and operational simplicity. The characterization data provided herein serves as a benchmark for the qualification of the synthesized material as a reference standard.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The availability of a well-characterized, high-purity reference standard is crucial for the accurate quantification of active pharmaceutical ingredients (APIs), impurity profiling, and other analytical applications in drug development and quality control. This guide compares two primary synthetic routes to this compound:
-
Method 1: Nitration of 2-(Trifluoromethyl)acetanilide. This method involves the electrophilic aromatic substitution of the precursor 2-(trifluoromethyl)acetanilide.
-
Method 2: Acetylation of 4-Nitro-2-(trifluoromethyl)aniline. This alternative approach involves the acylation of the corresponding aniline derivative.
The performance of each method is evaluated based on experimental data for yield and purity, determined by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and characterization data are provided to ensure reproducibility.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the two synthesis methods.
| Parameter | Method 1: Nitration | Method 2: Acetylation |
| Starting Material | 2-(Trifluoromethyl)acetanilide | 4-Nitro-2-(trifluoromethyl)aniline |
| Reagents | Nitric Acid, Sulfuric Acid | Acetic Anhydride, Pyridine |
| Typical Yield | ~75-85% | ~90-98% |
| Purity (by HPLC) | >99.5% after recrystallization | >99.5% after recrystallization |
| Key Advantages | Readily available starting material. | Higher yield, milder reaction conditions. |
| Key Disadvantages | Use of strong acids, potential for regioisomeric impurities. | Starting material may be less accessible. |
Experimental Protocols
Method 1: Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide
This protocol is adapted from established nitration procedures for acetanilides.
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)acetanilide (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)acetanilide over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Method 2: Synthesis via Acetylation of 4-Nitro-2-(trifluoromethyl)aniline
This protocol utilizes a standard acetylation procedure.
Materials:
-
4-Nitro-2-(trifluoromethyl)aniline
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to obtain pure this compound.
Characterization of the Reference Standard
The identity and purity of the synthesized this compound reference standard were confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Analytical Characterization Data
| Analysis | Results |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 146-150 °C[1] |
| HPLC Purity | >99.5% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, J=2.4 Hz, 1H), 8.35 (dd, J=8.8, 2.4 Hz, 1H), 8.10 (br s, 1H, NH), 7.90 (d, J=8.8 Hz, 1H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.0, 147.0, 141.0, 127.5 (q, J=30 Hz), 126.0, 124.0 (q, J=5 Hz), 122.0 (q, J=272 Hz), 119.0, 25.0 |
| Mass Spectrometry (ESI-MS) m/z | 249.04 [M+H]⁺, 271.02 [M+Na]⁺ |
HPLC Method for Purity Assessment:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 4.5 min
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical workflow for the preparation and certification of a reference standard.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Nitro-2-(trifluoromethyl)acetanilide
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring that every step is part of a self-validating system.
This compound (C9H7F3N2O3, Molar Mass: 248.16 g/mol ) is a yellow crystalline powder with a melting point of approximately 146-150°C[1][2][3][4][5][6]. Its structure, featuring a nitro group and a trifluoromethyl group on an acetanilide backbone, presents unique analytical challenges and necessitates the use of highly specific and sensitive methods for its quantification[1][2]. This guide will focus on the cross-validation of two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Cross-validation is a critical process used to demonstrate that two or more analytical procedures are suitable for the same intended purpose and can produce comparable results[7][8]. This is particularly important when transferring methods between laboratories or when a secondary method is needed to confirm results from a primary method[9][10].
The Importance of Method Validation
Before any cross-validation can be undertaken, each individual analytical method must be rigorously validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining key parameters that must be assessed[7][9][11][12]. These parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[9].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[12][13].
-
Accuracy: The closeness of test results obtained by the method to the true value[12][13].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility[14].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[14].
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[7].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a nitro-containing aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice. The nitro group provides a strong chromophore, making UV detection highly effective[15].
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector[16].
-
-
Chromatographic Conditions:
-
Column: Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size)[16].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve in 100 mL of mobile phase, and sonicate for 10 minutes. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Gas Chromatography (GC) Method
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given the predicted boiling point of this compound (371.8°C at 760 mmHg), GC is a viable alternative to HPLC[1]. The use of an electron capture detector (ECD) is highly advantageous for this analysis due to the presence of the electronegative nitro and trifluoromethyl groups, which provide high sensitivity.
Experimental Protocol: GC-ECD
-
Instrumentation:
-
Agilent 7890B Gas Chromatograph or equivalent, equipped with an electron capture detector (ECD), split/splitless injector, and autosampler.
-
-
Chromatographic Conditions:
-
Column: AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness)[17].
-
Carrier Gas: Helium at a constant pressure of 3.0 psi[17].
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetone.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound, dissolve in 100 mL of acetone, and sonicate for 10 minutes.
-
Cross-Validation Study Design
The objective of this cross-validation is to compare the performance of the developed HPLC-UV and GC-ECD methods for the quantification of this compound. The study will involve analyzing the same set of samples using both methods and comparing the results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least six independent samples of this compound with concentrations spanning the analytical range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-ECD methods.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample from both methods.
-
Perform a statistical comparison of the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.
-
A Bland-Altman plot can be generated to visualize the agreement between the two methods.
-
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two validated methods.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | 0.3 |
| LOQ (µg/mL) | - | 1.0 |
Table 2: GC-ECD Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.8% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| LOD (µg/mL) | - | 0.03 |
| LOQ (µg/mL) | - | 0.1 |
Discussion and Method Selection
Both the HPLC-UV and GC-ECD methods demonstrate excellent performance characteristics for the quantification of this compound.
-
Sensitivity: The GC-ECD method shows significantly higher sensitivity, with an LOQ that is ten times lower than the HPLC-UV method. This is expected due to the high affinity of the electronegative analyte for the electron capture detector. For trace-level impurity analysis, GC-ECD would be the superior choice.
-
Robustness and Simplicity: The HPLC-UV method, with its isocratic mobile phase and room temperature separation, is arguably more robust and simpler to implement for routine quality control applications. It avoids the high temperatures of the GC inlet and oven, which could potentially lead to the degradation of thermally labile impurities.
-
Sample Throughput: The run time for the GC method is slightly longer due to the temperature programming. The HPLC method may offer a higher sample throughput.
-
Orthogonality: The two methods are based on different separation principles (partitioning between a liquid mobile phase and a solid stationary phase for HPLC, and partitioning between a gas mobile phase and a liquid stationary phase for GC). This makes them highly orthogonal. Using one method to confirm the results of the other provides a very high degree of confidence in the data. For instance, if a peak is identified and quantified by both methods, it provides strong evidence of the analyte's identity and purity[9].
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and reliability in a regulated environment. For this compound, both HPLC-UV and GC-ECD are powerful and appropriate analytical techniques.
The choice between the two methods will depend on the specific application. For routine assays where high sensitivity is not the primary concern, the simplicity and robustness of the HPLC-UV method make it an excellent choice. For applications requiring the detection and quantification of trace-level impurities, the superior sensitivity of the GC-ECD method is indispensable.
Ultimately, having two validated, orthogonal methods that have been successfully cross-validated provides a powerful analytical toolkit for the comprehensive characterization of this compound, ensuring product quality and regulatory compliance.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4'-Nitro-2'-(trifluoromethyl)acetanilide , Null , 395-68-6 - CookeChem [cookechem.com]
- 4. This compound CAS#: 395-68-6 [amp.chemicalbook.com]
- 5. fishersci.at [fishersci.at]
- 6. 395-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
The Trifluoromethyl Group: A Double-Edged Sword in Drug Design - A Comparative Analysis of Celecoxib and its Trifluoromethyl Analog
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. This guide provides a comparative analysis of the biological activity of the well-known anti-inflammatory drug Celecoxib and its trifluoromethyl analog, TFM-C, highlighting the profound impact of this single chemical modification.
The introduction of a trifluoromethyl group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This is often attributed to the high electronegativity of fluorine atoms, which can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1][2][3] By examining Celecoxib and TFM-C, we can observe how these principles translate into tangible differences in biological activity, offering valuable insights for rational drug design.
Data Presentation: A Tale of Two Molecules
The primary mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] However, its trifluoromethyl analog, TFM-C, exhibits a significantly reduced capacity for COX-2 inhibition. Despite this, both compounds demonstrate interesting, and sometimes comparable, biological effects, suggesting that the trifluoromethyl group can unlock COX-2 independent pathways.
| Compound | Target | IC50 Value | Cell Line/System | Biological Effect |
| Celecoxib | COX-2 | ~0.04 µM | Sf9 cells | Potent and selective inhibition |
| TFM-C | COX-2 | ~8.2 µM (205-fold > Celecoxib) | Not specified | Significantly reduced inhibitory activity |
| Celecoxib | MDA-MB-231 (Breast Cancer) | 25.2 ± 1.117 µM | MDA-MB-231 | Cytotoxicity |
| TFM-C | MDA-MB-231 (Breast Cancer) | Data not available in a direct comparative study | MDA-MB-231 | Cytotoxicity |
| Celecoxib | Bone marrow-derived dendritic cells | - | Murine | Inhibition of IL-1β, IL-6, and TNF-α production |
| TFM-C | Bone marrow-derived dendritic cells | - | Murine | Inhibition of IL-1β, IL-6, and TNF-α production |
Note: A direct comparative study on the cytotoxic IC50 values of Celecoxib and TFM-C in the same cancer cell line under identical conditions was not identified in the reviewed literature. The provided IC50 for Celecoxib on MDA-MB-231 cells is from a study that did not include TFM-C.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of compounds like Celecoxib and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Celecoxib, TFM-C) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanisms of Action
The biological effects of Celecoxib and its analogs can be attributed to both COX-2 dependent and independent pathways. The following diagrams illustrate these complex signaling networks.
Caption: Simplified signaling pathways of Celecoxib and its analogs.
Caption: General workflow for determining the IC50 of compounds using the MTT assay.
References
- 1. Repurposed Drugs Celecoxib and Fmoc-L-Leucine Alone and in Combination as Temozolomide-Resistant Antiglioma Agents—Comparative Studies on Normal and Immortalized Cell Lines, and on C. elegans [mdpi.com]
- 2. Celecoxib can induce cell death independently of cyclooxygenase-2, p53, Mdm2, c-Abl and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Nitro-2-(trifluoromethyl)acetanilide: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for 4-Nitro-2-(trifluoromethyl)acetanilide is through an approved hazardous waste disposal plant. This compound is classified as hazardous, and improper disposal can pose significant risks to human health and the environment.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Hazard Profile
This compound presents several health hazards.[1] Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this chemical.[1][2][3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when working with this compound.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into solid and liquid forms in separate, clearly labeled containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Keep waste containers securely closed except when adding waste.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide them with an accurate description of the waste material.
-
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Nitro-2-(trifluoromethyl)acetanilide (CAS Number: 395-68-6), ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is paramount when working with this chemical.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-Resistant Gloves | Inspect gloves prior to use. Butyl rubber, nitrile rubber, or neoprene gloves are recommended.[2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is essential. | |
| Respiratory | Ventilation | Handle in a well-ventilated place, preferably in a chemical fume hood.[1][3] |
| Respirator | If ventilation is inadequate, use an air-purifying respirator with a dust mask (type N95 US or P1 EN 143).[4] |
Hazard Information and First Aid
Hazard Classification:
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water.[4][5] Call a poison center or doctor if you feel unwell.[6] Never give anything by mouth to an unconscious person.[4] |
| Skin Contact | Remove contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][5][9] Remove contact lenses if present and easy to do so.[7] If eye irritation persists, get medical advice or attention.[7] |
| Inhalation | Move the person to fresh air.[4][9] If breathing is difficult, qualified personnel may administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Don all required personal protective equipment as outlined in the PPE summary table.
-
-
Handling:
-
Storage:
Disposal Plan:
-
Waste Collection:
-
Collect waste material in a suitable, closed, and clearly labeled container.[4]
-
-
Disposal Method:
-
Dispose of contents and container in accordance with all federal, state, and local environmental regulations.[4][5]
-
A licensed professional waste disposal service should be contacted to dispose of this material.[4]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[4]
-
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling, potential exposure response, and disposal.
References
- 1. echemi.com [echemi.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 395-68-6 Name: 4'-Nitro-2'-(trifluoromethyl)acetanilide [xixisys.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. aksci.com [aksci.com]
- 7. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
